S107
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCEGVSQDOGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647214 | |
| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927871-76-9 | |
| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927871-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of S107
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound S107, a derivative of 1,4-benzothiazepine, has emerged as a significant modulator of intracellular calcium signaling. Its primary mechanism of action centers on the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic and endoplasmic reticulum. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's therapeutic potential. By enhancing the binding of the stabilizing protein calstabin (FKBP) to the RyR, this compound effectively mitigates pathological calcium leakage associated with a range of conditions, including cardiac arrhythmias, muscular dystrophy, and cognitive dysfunction. This document collates key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes to serve as a technical resource for the scientific community.
Core Mechanism of Action: Stabilization of the Ryanodine Receptor-Calstabin Complex
The fundamental mechanism of action of this compound lies in its ability to act as a RyR-calstabin complex stabilizer.[1][2] In both skeletal muscle (RyR1-calstabin1/FKBP12) and cardiac muscle/neurons (RyR2-calstabin2/FKBP12.6), the RyR channel is a large macromolecular complex where calstabin plays a crucial role in maintaining the channel in a closed state during the resting phase (diastole in cardiomyocytes).[3][4][5]
Various pathological conditions, including heart failure, muscular dystrophy, and stress-induced cognitive impairment, are associated with post-translational modifications of the RyR channel, such as phosphorylation by Protein Kinase A (PKA), oxidation, and S-nitrosylation.[3][4][6] These modifications lead to the dissociation of calstabin from the RyR complex.[4][6] The subsequent "leaky" channels permit the aberrant release of calcium from the sarcoplasmic/endoplasmic reticulum, disrupting normal cellular function and contributing to disease pathology.[5][7][8]
This compound intervenes by binding to the RyR channel, thereby increasing the affinity of calstabin for the receptor.[1][9] This stabilization of the RyR-calstabin interaction effectively "plugs the leak," preventing uncontrolled calcium release without impairing the normal, physiological calcium signaling required for muscle contraction and neuronal activity.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Binding Affinity and Stoichiometry of this compound
| Parameter | Value | Species/System | Reference |
| EC50 of [3H]this compound Binding | ~52 µM | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |
| [3H]this compound Binding Sites per RyR1 Tetramer | ~48 | Rabbit Skeletal Muscle SR Vesicles | [3][4][11] |
| Hillslope of [3H]this compound Binding | ~2 | Rabbit Skeletal Muscle SR Vesicles (RyR1) | [3][4][11] |
Table 2: Effective Concentrations of this compound in In Vitro and Ex Vivo Studies
| Application | Concentration | Cell/Tissue Type | Effect | Reference |
| Stabilization of RyR2 Closed State | 10 µM | CPVT-hiPSC-CMs | Decreased delayed afterdepolarizations | [10] |
| Enhancement of FKBP12 Binding to RyR1 | 44 µM | Rabbit Skeletal Muscle SR Vesicles | Increased FKBP12 binding in the presence of GSH and NOC12 | [3] |
| Augmentation of FKBP12-mediated Decrease in RyR1 Channel Activity | 25 µM | FKBP12-depleted RyR1 in planar lipid bilayer | Lowered open probability (Po) | [3] |
| Inhibition of Diastolic SR Ca2+ Leak | 1 µM | RyR2-S2808D+/+ mouse cardiomyocytes | Eliminated increased diastolic SR Ca2+ leak | [7] |
| Prevention of Aberrant Ca2+ Release | 5 µM | RyR2-H29D hiPSC-CMs | Normalized Ca2+ handling | [12] |
Table 3: Dosing of this compound in In Vivo Animal Studies
| Animal Model | Dosage | Route of Administration | Therapeutic Outcome | Reference |
| Mice (Seizure model) | 5 mg/kg/h | Osmotic pump | Raised seizure threshold | [10] |
| Mice (Wild-type) | ~20 µmol/kg (1.3 mg) daily for 4 weeks | Not specified | Improved muscle function and exercise capacity | [3] |
| Rats (Rbm20 knockout) | 20 mg/kg/day | Drinking water | Restored normal intracellular Ca2+ levels in cardiomyocytes | [5] |
| Mice (Congestive Heart Failure) | Not specified | Drinking water | Reduced mortality and intracellular Ca2+ leak in B-lymphocytes | [13] |
| Mice (RyR2-S2808D+/+ Heart Failure) | 20 mg/kg/day for 10 weeks | Not specified | Preserved cardiac function | [7] |
| Mice (Stress-induced cognitive dysfunction) | 75 mg/kg/day | Drinking water | Prevented cognitive dysfunction | [14][15] |
| Mice (mdx - Duchenne Muscular Dystrophy) | Not specified | Osmotic pump for 4 weeks | Improved muscle histology and function | [16] |
Experimental Protocols
[3H]this compound Binding Assay
This assay quantifies the binding of radiolabeled this compound to sarcoplasmic reticulum (SR) vesicles enriched in RyR1.
-
Preparation of SR Vesicles: Isolate SR vesicles from rabbit skeletal muscle.
-
Incubation: Incubate the SR vesicles with varying concentrations of [3H]this compound.
-
Separation: Separate the bound from free [3H]this compound by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the EC50 and number of binding sites by fitting the data to a sigmoidal dose-response curve.
RyR1 Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of a single RyR1 channel.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: SR vesicles containing RyR1 are added to the cis (cytosolic) chamber and fuse with the bilayer.
-
Recording Conditions: The cis chamber contains a solution mimicking the cytosolic environment, including specific concentrations of Ca2+. The trans chamber mimics the SR lumen.
-
Data Acquisition: A voltage is clamped across the bilayer, and the current flowing through the single RyR1 channel is recorded. Channel openings are observed as discrete current steps.
-
Treatment: this compound and/or FKBP12 are added to the cis chamber to observe their effects on channel activity.
-
Analysis: The open probability (Po), mean open time, and mean closed time of the channel are calculated from the current recordings.[17][18][19]
Co-immunoprecipitation of RyR1 and Calstabin1 (FKBP12)
This method is used to assess the association between RyR1 and calstabin1.
-
Tissue/Cell Lysis: Homogenize skeletal muscle tissue or lyse cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the lysate with an antibody specific for RyR1. The antibody-RyR1 complex is then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RyR1 and calstabin1 to detect their presence. The amount of co-precipitated calstabin1 is indicative of the strength of the interaction.[20]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound counteracts pathological modifications of the RyR, stabilizing the RyR-calstabin complex and preventing Ca2+ leakage.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for the preclinical evaluation of this compound's mechanism of action and therapeutic efficacy.
Conclusion
This compound represents a targeted therapeutic strategy for a variety of disorders rooted in the dysregulation of intracellular calcium signaling. Its well-defined mechanism of action, centered on the stabilization of the ryanodine receptor-calstabin complex, has been substantiated by a robust body of experimental evidence. By preventing the pathological leakage of calcium from intracellular stores, this compound has demonstrated the potential to restore cellular function and ameliorate disease phenotypes in preclinical models of cardiac, skeletal muscle, and neurological disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and potential clinical translation of this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound | PLOS One [journals.plos.org]
- 5. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 8. Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]
- 15. fiercepharma.com [fiercepharma.com]
- 16. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ryr1.org [ryr1.org]
- 18. ryr1.org [ryr1.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Function of S107 in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S107 is a small molecule belonging to the "Rycal" class of drugs, which are designed to stabilize the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. In pathological cardiac conditions, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak contributes to cardiac arrhythmias, contractile dysfunction, and the progression of heart failure. This compound exerts its therapeutic effect by enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to the RyR2 channel. This action restores normal channel function, reduces diastolic calcium leak, and improves cardiomyocyte contractility. This technical guide provides an in-depth overview of the function of this compound in cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
The primary function of this compound in cardiomyocytes is the stabilization of the ryanodine receptor 2 (RyR2) channel. RyR2 is a large tetrameric channel located on the membrane of the sarcoplasmic reticulum, responsible for releasing stored calcium to initiate muscle contraction in a process known as calcium-induced calcium release (CICR).[1][2]
Under normal physiological conditions, the RyR2 channel is stabilized by its association with the protein calstabin2.[3][4] However, in various cardiac pathologies such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), post-translational modifications like hyperphosphorylation and oxidation of RyR2 lead to the dissociation of calstabin2.[1][3][4] This destabilization results in a "leaky" channel that allows for the inappropriate release of calcium during diastole.[1][4]
This compound is a 1,4-benzothiazepine derivative that specifically enhances the binding affinity of calstabin2 to the RyR2 channel, particularly to the closed state of the channel.[4][5] By promoting the re-association of calstabin2 with RyR2, this compound effectively "fixes" the diastolic calcium leak, thereby restoring normal intracellular calcium handling and improving cardiomyocyte function.[5][6]
Signaling Pathway of this compound Action
The signaling pathway illustrating the mechanism of this compound in cardiomyocytes is depicted below. In a pathological state, stressors lead to the hyperphosphorylation of RyR2 and the subsequent dissociation of calstabin2, resulting in a diastolic Ca2+ leak. This compound intervenes by promoting the re-binding of calstabin2 to RyR2, thus stabilizing the channel and preventing the pathological leak.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in cardiomyocytes and in vivo models as reported in the literature.
| Parameter | Model | Treatment | Result | Reference |
| Ejection Fraction | COVID-19 infected hamsters | In vivo this compound treatment | 0.73-fold decrease in infected vs. control; this compound significantly improved cardiac function (P=0.02) | [7] |
| Intracellular Ca2+ Level | Isolated cardiomyocytes from 6-month-old Rbm20 KO rats | This compound treatment | Restored elevated intracellular Ca2+ to normal levels | [3][8] |
| Cardiomyocyte Contractility | Isolated cardiomyocytes from 6-month-old Rbm20 KO rats | This compound treatment | Ameliorated contractile properties | [3][8] |
| RyR2 Single Channel Open Probability (Po) | Brain RyR2 channels from Ryr2RS/WT mice after stress | 1 week of this compound treatment | Normalized the increased Po observed after stress | [9] |
| Calstabin2 Binding to RyR2 | Cardiomyocytes from calstabin-2+/- mice with isoproterenol stimulation | Pretreatment with 1 µM JTV519 (a related compound) | Prevented calstabin-2 release from RyR2 | [10] |
| Ca2+ Spark Frequency | Saponin-permeabilized ventricular cardiomyocytes from WT mice | 10 µM this compound | No significant influence (P = 0.14) | [11] |
| SR Ca2+ Leak | HEK293 cells expressing RyR2 and FKBP12.6 | This compound treatment | Further reduced Ca2+ leak significantly in the presence of FKBP12.6 | [12] |
| Amount of Ca2+ Released by RyR2 | HEK293 cells expressing RyR2 | FKBP12.6 and this compound | Significantly reduced from 85.54% to 72.66% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in cardiomyocytes.
Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable cardiomyocytes from adult rats, a crucial first step for in vitro studies.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit bicarbonate buffer (Ca2+-free and with Ca2+)
-
Collagenase type II
-
0.05% Trypsin-EDTA solution
-
Bovine Serum Albumin (BSA)
-
Stop Buffer (Ca2+ KHB with BSA and Blebbistatin)
-
Culture medium (e.g., M199)
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free Krebs-Henseleit buffer to wash out the blood.
-
Switch to perfusion with a buffer containing collagenase and trypsin-EDTA to digest the extracellular matrix.
-
After digestion, remove the atria and mince the ventricular tissue in the enzyme solution.
-
Gently triturate the tissue to release individual cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.
-
Purify the cardiomyocytes by low-speed centrifugation, allowing the viable, rod-shaped cells to pellet.
-
Resuspend the cardiomyocytes in culture medium for subsequent experiments.
Reference Protocols: [2][6][7][8][13]
Measurement of Intracellular Calcium
This protocol details the measurement of intracellular Ca2+ transients and sparks using fluorescent indicators.
Materials:
-
Isolated cardiomyocytes
-
Fluorescent Ca2+ indicators (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Tyrode's solution or HEPES-buffered solution
-
Confocal microscope with line-scanning capabilities or a photometry system
Procedure for Ca2+ Transients:
-
Load isolated cardiomyocytes with a Ca2+ indicator (e.g., 5 µM Fura-2 AM) for 10-15 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.
-
Electrically stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz).
-
Record the fluorescence intensity changes corresponding to the intracellular Ca2+ transients.
-
Analyze the amplitude, duration, and decay kinetics of the transients.
Procedure for Ca2+ Sparks:
-
Load cardiomyocytes with a high-affinity Ca2+ indicator like Fluo-4 AM.
-
After a period of electrical stimulation to load the SR with Ca2+, stop the stimulation.
-
Acquire line-scan images along the longitudinal axis of the myocyte to detect spontaneous, localized Ca2+ release events (sparks).
-
Analyze the frequency, amplitude, and spatial and temporal properties of the Ca2+ sparks.
Reference Protocols: [1][11][14][15][16][17][18][19]
Co-immunoprecipitation of RyR2 and Calstabin2
This protocol is used to assess the association between RyR2 and calstabin2.
Materials:
-
Cardiac tissue or isolated cardiomyocyte lysates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-RyR2 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-calstabin2 antibody
-
Anti-phospho-RyR2 (e.g., pSer2808) antibody
Procedure:
-
Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-RyR2 antibody to form an immune complex.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with anti-calstabin2 and anti-phospho-RyR2 antibodies to assess the amount of calstabin2 associated with RyR2 and the phosphorylation status of RyR2.
Reference Protocols: [10][20][21][22][23]
Cardiomyocyte Contractility Assay
This protocol describes the measurement of cardiomyocyte shortening as an index of contractility.
Materials:
-
Isolated cardiomyocytes
-
IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system
-
Perfusion chamber and solution (Tyrode's)
-
Field stimulator
Procedure:
-
Plate isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
-
Electrically pace the cardiomyocytes at a set frequency (e.g., 1 Hz).
-
Use a video-based system to track the movement of the cell edges during contraction and relaxation.
-
Record sarcomere length or cell length changes over time.
-
Analyze parameters such as the amplitude of shortening, time to peak shortening, and time to 90% relaxation.
-
This can be performed simultaneously with intracellular Ca2+ measurements to correlate Ca2+ handling with mechanical function.
Reference Protocols: [14][24][25][26][27]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cardiomyocyte function.
Conclusion
This compound is a promising therapeutic agent that targets the fundamental mechanism of RyR2 dysfunction in cardiomyocytes. By stabilizing the RyR2-calstabin2 complex, this compound reduces pathological diastolic Ca2+ leak, thereby improving intracellular calcium homeostasis and contractile function. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RyR2-stabilizing compounds in the context of cardiac disease research and drug development. The quantitative data accumulated to date strongly support the potential of this compound as a novel treatment for various cardiovascular disorders characterized by RyR2 instability.
References
- 1. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol library [abcam.co.jp]
- 3. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [app.jove.com]
- 14. Measurement of intracellular Ca2+ and cardiomyocyte contractility [bio-protocol.org]
- 15. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of calstabin2 (FKBP12.6)–ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiomyocyte contractility measurements [bio-protocol.org]
- 25. Cardiac myocyte contractility assay and analysis [bio-protocol.org]
- 26. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ncardia.com [ncardia.com]
S107 and Ryanodine Receptor Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ryanodine receptor (RyR), a critical intracellular calcium release channel, plays a pivotal role in excitation-contraction coupling in muscle tissues. Dysregulation of RyR function, often characterized by pathological calcium "leak," is implicated in the pathophysiology of numerous cardiovascular and skeletal muscle disorders. The 1,4-benzothiazepine derivative, S107, has emerged as a promising therapeutic agent that stabilizes the ryanodine receptor, primarily by enhancing the binding of the accessory protein FKBP12 (calstabin). This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of quantitative data regarding its effects, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.
Introduction
The ryanodine receptor is a large tetrameric channel located on the membrane of the sarcoplasmic/endoplasmic reticulum. Its primary function is to release stored calcium ions into the cytoplasm, initiating muscle contraction and other cellular processes. The channel's gating is a tightly regulated process involving various endogenous ligands, protein-protein interactions, and post-translational modifications. One of the key regulatory proteins is the FK506-binding protein 12 (FKBP12 or calstabin-1 for the skeletal muscle isoform RyR1, and FKBP12.6 or calstabin-2 for the cardiac isoform RyR2). FKBP12 binds to each of the four RyR subunits, stabilizing the channel in its closed state and preventing aberrant calcium leakage during the resting phase of the cell.
In several pathological conditions, including heart failure, cardiac arrhythmias, and certain myopathies, the interaction between RyR and FKBP12 is disrupted.[1][2] This dissociation is often precipitated by factors such as oxidative stress, which leads to post-translational modifications of the RyR channel.[1][2] The resulting "leaky" channels contribute to cellular calcium dyshomeostasis, leading to impaired muscle function, arrhythmias, and cellular damage. This compound is a compound designed to counteract this pathological cascade by stabilizing the RyR-FKBP12 complex.[1][2]
Mechanism of Action of this compound
This compound is a 1,4-benzothiazepine derivative that exerts its primary effect by stabilizing the interaction between the ryanodine receptor and FKBP12.[1][2] Its mechanism is particularly relevant under conditions of cellular stress, where the RyR-FKBP12 complex is prone to dissociation.
Stabilization of the RyR-FKBP12 Complex
Under normal physiological conditions, FKBP12 is tightly bound to the ryanodine receptor. However, under conditions of oxidative stress, such as the presence of reactive oxygen species or nitric oxide donors (e.g., NOC12), the RyR channel can undergo modifications like S-nitrosylation.[1] These modifications can lead to the dissociation of FKBP12, resulting in an increased open probability of the channel and a subsequent calcium leak.
This compound has been shown to increase the binding of FKBP12 to RyR1, particularly in the presence of reduced glutathione (GSH) and the NO-donor NOC12.[1][2] Conversely, its effect is diminished in the presence of oxidized glutathione (GSSG), highlighting the redox-sensitive nature of its action.[1][2] By promoting the re-association or preventing the dissociation of FKBP12, this compound effectively "plugs" the calcium leak, restoring normal channel function.[1]
Signaling Pathway
The signaling pathway involving this compound, the ryanodine receptor, and FKBP12 is centered around the modulation of the channel's conformational state. The dissociation of FKBP12 is a key event that leads to a "leaky" channel. This compound intervenes in this process, promoting the stable association of FKBP12 with the RyR channel, thereby maintaining its closed state during diastole.
Quantitative Data
The following tables summarize the quantitative data available for this compound in relation to its interaction with the ryanodine receptor.
Table 1: Binding Affinity and Stoichiometry of this compound
| Parameter | Value | Species/System | Reference |
| EC50 | ~52 µM | Rabbit Skeletal Muscle SR Vesicles ([3H]this compound binding) | [1][2] |
| Stoichiometry | ~48 molecules / RyR1 tetramer | Rabbit Skeletal Muscle SR Vesicles ([3H]this compound binding) | [1][2] |
| Binding Nature | Low affinity, with non-specific and specific components | Rabbit Skeletal Muscle SR Vesicles | [1] |
Table 2: Functional Effects of this compound on RyR1 Channel Activity
| Experimental Condition | This compound Concentration | Effect | Reference |
| FKBP12 Binding to RyR1 | 44 µM | Increased binding in the presence of GSH and NOC12 | [1][2] |
| NOC12-induced RyR1 Activation | >10 µM | Significant inhibition of [3H]ryanodine binding | [1] |
| Single Channel Activity (FKBP12-depleted RyR1) | 25 µM | Augmented the FKBP12-mediated decrease in channel open probability | [1] |
| FKBP12 Dissociation in Homogenates | Not specified | Attenuated dissociation in the presence of oxidized glutathione and NOC12 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ryanodine receptor.
[3H]this compound and [3H]Ryanodine Binding Assays
These assays are fundamental for determining the binding characteristics of this compound to the RyR and for indirectly measuring channel activity.
Protocol for [3H]Ryanodine Binding:
-
Preparation of Reaction Mixture: Prepare a binding buffer containing 20 mM imidazole (pH 7.0), 0.6 M KCl, 0.15 M sucrose, protease inhibitors, and 0.1 mM Ca2+.
-
Incubation: Incubate sarcoplasmic reticulum (SR) vesicles with a near-saturating concentration of 20 nM [3H]ryanodine in the prepared reaction mixture. For experimental conditions, include this compound and/or other modulators (e.g., 50 µM NOC12). For determination of non-specific binding, include a 1000- to 2000-fold excess of unlabeled ryanodine in parallel samples.
-
Equilibration: Incubate the reaction mixtures at 24°C for a sufficient time to reach equilibrium (e.g., 5 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the effects of this compound on RyR1 activity.
Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR channels.
Protocol:
-
Bilayer Formation: Form a planar lipid bilayer containing a 5:3:2 ratio of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (25 mg of total phospholipid/ml of n-decane) across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles to the cis (cytoplasmic) side of the bilayer to allow for fusion and incorporation of RyR channels into the bilayer. The trans (luminal) side is held at ground potential.
-
Recording Conditions: Use a recording solution of 0.25 M Cs methanesulfonate and 10 mM CsHepes (pH 7.4) on both sides of the bilayer.
-
Data Acquisition: Record single-channel currents at a constant holding potential (e.g., +40 mV).
-
Experimental Manipulations: Perfuse the cis chamber with solutions containing FKBP12 and/or this compound to observe their effects on channel gating.
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (Po), mean open and closed times, and conductance levels. A significant decrease in Po in the presence of FKBP12 and this compound indicates channel stabilization.[1]
Co-immunoprecipitation of RyR1 and FKBP12
This method is used to assess the association between RyR1 and FKBP12 in the presence and absence of this compound.
Protocol:
-
Treatment of SR Membranes: Incubate SR membranes with or without 44 µM this compound and 0.1 M NOC12 at 24°C for 90 minutes.
-
Solubilization: Solubilize the membranes in a buffer containing 15 mM NaPipes (pH 7.2), 0.5 M sucrose, 1 M NaCl, 2.5% Triton X-100, and protease inhibitors.
-
Incubation and Centrifugation: Incubate the samples on ice and then centrifuge to pellet insoluble material.
-
Immunoprecipitation: Incubate the supernatant with an anti-RyR1 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G-agarose beads to the mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RyR1 and FKBP12 to detect the co-precipitated proteins. An increased amount of co-precipitated FKBP12 in the this compound-treated samples indicates enhanced association with RyR1.[1]
Therapeutic Potential and Future Directions
The ability of this compound to stabilize the ryanodine receptor and prevent pathological calcium leak has positioned it as a promising therapeutic candidate for a range of diseases.
-
Heart Failure and Arrhythmias: In preclinical models of heart failure, this compound has been shown to improve cardiac function and reduce arrhythmias by preventing the depletion of calstabin2 from the RyR2 complex.[3] It has also demonstrated efficacy in preventing stress-induced ventricular arrhythmias in mouse models.[4]
-
Muscular Dystrophies: Leaky RyR1 channels are implicated in the pathology of certain muscular dystrophies. This compound has been shown to improve muscle function and exercise capacity in animal models of these diseases.
While the preclinical data for this compound and other "rycals" are encouraging, further research and clinical trials are necessary to establish their safety and efficacy in humans. To date, clinical trials with this compound for heart failure have not been extensively reported.[5] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, as well as identifying patient populations most likely to benefit from this therapeutic approach.
Conclusion
This compound represents a targeted therapeutic strategy aimed at correcting a fundamental molecular defect—the destabilization of the ryanodine receptor-calstabin complex—that underlies the pathophysiology of various debilitating diseases. By enhancing the binding of FKBP12 to the RyR channel, this compound effectively mitigates pathological calcium leak, offering the potential to restore normal cellular function in cardiac and skeletal muscle. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ryanodine receptor stabilizers.
References
- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Role of chronic ryanodine receptor phosphorylation in heart failure and β-adrenergic receptor blockade in mice [jci.org]
- 4. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
- 5. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on S107 and Calstabin Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity studies concerning the Rycal compound S107 and its interaction with calstabin (FKBP12), a critical subunit of the ryanodine receptor (RyR) complex. This compound is a promising therapeutic agent known to stabilize the RyR channel by enhancing the binding of calstabin, thereby preventing pathological calcium leak from the sarcoplasmic reticulum. This document details the quantitative data available, experimental methodologies, and relevant cellular signaling pathways.
Quantitative Data on this compound Binding
The primary quantitative data available for this compound binding originates from radioligand binding assays using tritiated this compound ([³H]this compound) with sarcoplasmic reticulum (SR) vesicles enriched in the type 1 ryanodine receptor (RyR1).
| Compound | Binding Target | Method | Reported Value | Source |
| [³H]this compound | RyR1-enriched SR vesicles | Radioligand Binding Assay | EC₅₀ ≈ 52 µM | [1][2] |
It is crucial to note that the reported EC₅₀ value represents the concentration of this compound required to achieve half-maximal binding to a complex biological preparation (SR vesicles) and is not a direct measure of the dissociation constant (Kd) for the this compound-calstabin or this compound-RyR/calstabin interaction. This value indicates a low-affinity interaction of this compound with its binding site(s) within the SR vesicle preparation.[1][2]
Qualitative studies have demonstrated that this compound enhances the binding of calstabin (FKBP12) to the RyR1 channel, particularly under conditions of oxidative stress.[1][2][3][4][5] This stabilizing effect is central to the therapeutic potential of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by modulating the interaction between calstabin and the ryanodine receptor. The RyR/calstabin complex is essential for proper excitation-contraction coupling in muscle cells and calcium signaling in neurons.
Under pathological conditions such as heart failure, muscular dystrophy, and neurodegenerative disorders, the RyR channel can become destabilized due to factors like PKA-mediated hyperphosphorylation, oxidation, or nitrosylation. This destabilization leads to the dissociation of calstabin from the RyR channel, resulting in a "leaky" channel that allows for aberrant diastolic calcium release from the sarcoplasmic reticulum. This calcium leak can contribute to cellular dysfunction and arrhythmogenesis.
This compound acts as a "Rycal" (ryanodine receptor stabilizer) by binding to the RyR complex and increasing the affinity of calstabin for the channel.[6][7][8] This restores the integrity of the RyR/calstabin complex, reduces calcium leak, and improves cellular function.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound binding and its effects on the RyR/calstabin complex. Below are generalized protocols for key binding assays and a more specific protocol for assessing this compound's effect on calstabin binding via immunoblotting, based on published studies.
[³H]this compound Radioligand Binding Assay (Generalized)
This assay is used to determine the binding of radiolabeled this compound to its target, typically in a membrane preparation.
Methodology:
-
Preparation of RyR1-enriched SR Vesicles: Isolate SR vesicles from skeletal muscle tissue known to be rich in RyR1.
-
Incubation: Incubate the SR vesicles with increasing concentrations of [³H]this compound in a suitable binding buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Separation: Rapidly separate the membrane-bound [³H]this compound from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine binding parameters such as the EC₅₀.
Immunoblotting to Assess this compound-Mediated Enhancement of Calstabin Binding
This method qualitatively or semi-quantitatively assesses the effect of this compound on the amount of calstabin bound to the RyR complex.
Methodology:
-
Preparation and Treatment of SR Vesicles: Isolate RyR1-enriched SR vesicles. To study the effect of this compound under specific conditions, vesicles can be pre-treated to induce calstabin dissociation (e.g., with oxidizing or nitrosylating agents).
-
Incubation with this compound and Calstabin: Incubate the treated or untreated vesicles with a defined concentration of purified calstabin (FKBP12) in the presence or absence of this compound.[1][3]
-
Immunoprecipitation of RyR1: The RyR1 complex is immunoprecipitated from the vesicle lysate using a specific anti-RyR1 antibody.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against both RyR1 and calstabin (FKBP12).
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The intensity of the calstabin band relative to the RyR1 band is quantified to determine the relative amount of calstabin bound to the RyR1 complex. An increase in the calstabin/RyR1 ratio in the presence of this compound indicates enhanced binding.
Isothermal Titration Calorimetry (ITC) (Generalized)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Purified calstabin is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. It is critical that both solutions are in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the calstabin solution while the temperature is held constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to calstabin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR) (Generalized)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Methodology:
-
Immobilization: Purified calstabin is immobilized on the surface of a sensor chip.
-
Binding: A solution of this compound is flowed over the sensor surface, and the change in the refractive index at the surface, which is proportional to the amount of bound this compound, is monitored in real-time.
-
Dissociation: The this compound solution is replaced with buffer, and the dissociation of the this compound-calstabin complex is monitored.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
This compound is a key therapeutic candidate that functions by stabilizing the ryanodine receptor-calstabin complex. While direct high-affinity binding to isolated calstabin has not been quantitatively established, studies on RyR1-enriched vesicles indicate a low-affinity interaction of this compound with the complex, resulting in a significant enhancement of calstabin binding under pathological conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular interactions and binding kinetics of this compound, which will be crucial for the development of next-generation Rycal drugs.
References
- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]
- 7. The ryanodine receptor-calstabin interaction stabilizer this compound protects hippocampal neurons from GABAergic synaptic alterations induced by Abeta42 oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of S107 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S107 hydrochloride is a novel small molecule belonging to the 1,4-benzothiazepine class of compounds, recognized for its specific stabilizing effect on the ryanodine receptor 2 (RyR2).[1][2][3] RyR2 channels are critical intracellular calcium release channels located on the sarcoplasmic reticulum (SR) of cardiomyocytes and neurons, playing a pivotal role in excitation-contraction coupling and neuronal signaling. Dysregulation of RyR2, often characterized by a diastolic "calcium leak," is implicated in the pathophysiology of various cardiovascular and neurological disorders, including catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure, and Alzheimer's disease.[4][5] this compound acts as a "Rycal" (ryanodine receptor stabilizer) by enhancing the binding of the regulatory protein calstabin2 (also known as FKBP12.6) to the RyR2 channel, thereby preventing this pathological calcium leakage.[2][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, quantitative pharmacological data, and key experimental methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine hydrochloride | [3] |
| CAS Number | 1357476-46-0 | [3] |
| Molecular Formula | C11H15NOS · HCl | N/A |
| Molecular Weight | 245.77 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | DMSO: 24 mg/mL (97.65 mM) | [2] |
Mechanism of Action
The primary mechanism of action of this compound hydrochloride involves the stabilization of the closed state of the RyR2 channel. This is achieved by enhancing the binding affinity of calstabin2 to RyR2.[2][5] Under pathological conditions, such as PKA-mediated hyperphosphorylation or mutations in the RyR2 gene, calstabin2 can dissociate from the RyR2 complex. This dissociation leads to an unstable, "leaky" channel that allows for inappropriate diastolic calcium release from the sarcoplasmic reticulum. This compound effectively counteracts this by promoting the re-association of calstabin2 with RyR2, thus restoring normal channel function and preventing the detrimental calcium leak.[5][6]
Signaling Pathway of this compound Action
Figure 1: Signaling pathway of this compound hydrochloride in stabilizing RyR2 channels.
Quantitative Pharmacological Data
While specific Ki and IC50 values for this compound hydrochloride are not consistently reported across publicly available literature in a standardized format, its biological activity has been characterized at various concentrations. The compound is reported to enhance calstabin2 binding to RyR2 at low nanomolar concentrations.[6] In cellular assays, pre-incubation with 10 µM this compound significantly decreases the percentage of CPVT-hiPSC-CMs presenting delayed afterdepolarizations (DADs) to 25%.[6] Further dose-response studies are required to establish a more precise quantitative profile.
| Parameter | Value | Cell/Tissue Model | Reference |
| Effective Concentration | Low nanomolar | RyR2 binding assays | [6] |
| DADs Inhibition | 10 µM (reduces DADs to 25%) | CPVT-hiPSC-CMs | [6] |
| In vivo dosage (mice) | 20 mg/kg/day | RyR2-S2808D +/+ mice | [7] |
Selectivity
This compound exhibits a high degree of selectivity for the RyR2 channel. Screening against a panel of over 400 receptors, enzymes, and other ion channels showed no significant interaction at concentrations up to 10 µM.[1] This includes a lack of effect on other cardiac ion channels such as voltage-gated Na+, K+, and Ca2+ channels at these concentrations, highlighting its specific mechanism of action.[1]
Experimental Protocols
Co-Immunoprecipitation of RyR2 and Calstabin2
This protocol is designed to assess the effect of this compound on the interaction between RyR2 and calstabin2 in cellular or tissue lysates.
Methodology:
-
Cell/Tissue Lysis: Homogenize cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RyR2 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RyR2 and calstabin2 to detect the co-immunoprecipitated proteins.
Measurement of Sarcoplasmic Reticulum Calcium Leak
This protocol describes a method to quantify the diastolic calcium leak from the sarcoplasmic reticulum in isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., mouse, rat) by enzymatic digestion.
-
Fluorescent Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.
-
Perfusion and Stimulation: Place the dye-loaded cells in a perfusion chamber on an inverted microscope and perfuse with a physiological salt solution. Electrically stimulate the cells to elicit calcium transients.
-
Calcium Leak Measurement: After a period of steady-state stimulation, stop the electrical pacing. The subsequent rise in diastolic calcium concentration, often measured as an increase in spontaneous calcium sparks or waves, reflects the SR calcium leak.
-
Drug Application: Perfuse the cells with a solution containing this compound hydrochloride at the desired concentration and repeat the calcium leak measurement to assess its inhibitory effect.
Experimental Workflow for Assessing this compound Efficacy
Figure 2: Experimental workflow for evaluating the efficacy of this compound hydrochloride.
Preclinical and Clinical Development
Preclinical studies in animal models of CPVT have demonstrated that this compound can prevent stress-induced ventricular arrhythmias.[6] In a mouse model of Duchenne muscular dystrophy, this compound has been shown to improve muscle function and increase exercise performance. While this compound itself has been primarily a research compound, the principle of RyR2 stabilization has prompted the development of other compounds. For instance, a structurally related compound, CIN-107 (baxdrostat), is in clinical trials for uncontrolled hypertension. However, it is important to note that the clinical development of compounds directly targeting RyR2 stabilization for arrhythmias is an ongoing area of research.
Conclusion
This compound hydrochloride is a highly selective and potent stabilizer of the ryanodine receptor 2. Its mechanism of action, centered on enhancing the binding of calstabin2 to RyR2, effectively mitigates the pathological sarcoplasmic reticulum calcium leak associated with various cardiac and neurological diseases. The preclinical data strongly support its therapeutic potential. Further clinical investigation of RyR2 stabilizers based on the pharmacological profile of this compound is warranted to translate these promising findings into novel therapies for patients with conditions driven by RyR2 dysfunction.
References
- 1. This compound | RyR2 stabilizer | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
S107's Effect on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of S107 on intracellular calcium signaling, with a primary focus on its role as a stabilizer of the ryanodine receptor (RyR) channel. This compound, a 1,4-benzothiazepine derivative, has emerged as a promising therapeutic candidate for conditions characterized by aberrant calcium handling, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Stabilizing the Ryanodine Receptor
This compound exerts its effects by modulating the function of the ryanodine receptor, a critical intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR). The core of its mechanism lies in its ability to enhance the binding of the accessory protein calstabin (FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel.[1][2][3] In pathological states, such as in the presence of certain RyR mutations or under conditions of cellular stress, calstabin can dissociate from the RyR complex. This dissociation leads to a "leaky" channel, resulting in inappropriate diastolic calcium release from the SR. This compound stabilizes the closed state of the RyR channel by increasing the affinity of calstabin for the receptor, thereby preventing this pathological calcium leak.[1][3] This action helps to restore normal intracellular calcium homeostasis without affecting the physiological release of calcium required for excitation-contraction coupling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various parameters of intracellular calcium signaling.
| Parameter | Cell/Tissue Model | Condition | Treatment | Result | Reference |
| Delayed Afterdepolarizations (DADs) | CPVT patient-derived iPSC-Cardiomyocytes (CPVT-hiPSC-CMs) | Isoproterenol stimulation with 1 Hz pacing | 10 µM this compound | Percentage of cells with DADs reduced from 87.5% to 25% | [1] |
| Intracellular Ca2+ Level | Cardiomyocytes from 6-month-old Rbm20 knockout rats | Resting state | This compound | Restored elevated intracellular Ca2+ to normal levels | [4] |
| Calstabin2 Binding | RyR2-H29D hiPSC-CMs | Baseline | 5 µM this compound | Prevented the depletion of calstabin2 from the RyR2 complex |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Measurement of Delayed Afterdepolarizations (DADs) in iPSC-Cardiomyocytes
This protocol is based on the methodology used to assess the anti-arrhythmic potential of this compound in a cellular model of CPVT.[1]
1. Cell Culture:
-
Catecholaminergic polymorphic ventricular tachycardia patient-specific induced pluripotent stem cell-derived cardiomyocytes (CPVT-hiPSC-CMs) are cultured on appropriate substrates (e.g., Matrigel-coated dishes).
-
Cells are maintained in a suitable cardiomyocyte culture medium at 37°C and 5% CO2.
2. This compound Treatment:
-
The treatment group of CPVT-hiPSC-CMs is pre-incubated with 10 µM this compound for a specified duration prior to electrophysiological recordings.
-
A control group is treated with a vehicle (e.g., DMSO) at the same concentration.
3. Electrophysiological Recording:
-
Action potentials are recorded from single, spontaneously beating cardiomyocytes using the whole-cell patch-clamp technique.
-
To mimic adrenergic stress, the β-adrenergic agonist isoproterenol is added to the extracellular solution.
-
Cells are electrically paced at a frequency of 1 Hz to standardize the heart rate and provoke arrhythmias.
4. Data Analysis:
-
Recorded action potentials are analyzed for the presence of DADs, which are transient depolarizations that occur after full repolarization of the action potential.
-
The percentage of cells exhibiting DADs in the this compound-treated group is compared to the control group to determine the efficacy of this compound in suppressing these arrhythmogenic events.
Co-Immunoprecipitation of RyR2 and Calstabin2
This method is used to assess the association between the RyR2 channel and its stabilizing subunit, calstabin2, in the presence and absence of this compound.
1. Cell Lysis:
-
Cardiomyocytes (e.g., hiPSC-CMs) are lysed in a buffer containing detergents and protease inhibitors to solubilize membrane proteins while preserving protein-protein interactions.
2. Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific for RyR2.
-
Protein A/G-agarose beads are then added to the lysate-antibody mixture to capture the antibody-RyR2 complexes.
-
The beads are washed multiple times to remove non-specifically bound proteins.
3. Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is then probed with primary antibodies specific for RyR2 and calstabin2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
4. Data Analysis:
-
The intensity of the bands corresponding to RyR2 and calstabin2 are quantified.
-
The amount of calstabin2 co-immunoprecipitated with RyR2 is normalized to the total amount of immunoprecipitated RyR2.
-
This ratio is compared between this compound-treated and untreated samples to determine the effect of this compound on the RyR2-calstabin2 interaction.
Measurement of Intracellular Calcium
This protocol describes a general method for measuring intracellular calcium levels using a fluorescent indicator like Fura-2 AM.
1. Cell Preparation and Dye Loading:
-
Cardiomyocytes are plated on glass coverslips suitable for microscopy.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation in a physiological buffer containing the dye. Fura-2 AM is a ratiometric dye, which allows for more accurate calcium measurements.
-
After loading, the cells are washed to remove excess dye and allowed to de-esterify the AM ester, trapping the active Fura-2 indicator inside the cells.
2. This compound Application:
-
The coverslip with the dye-loaded cells is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Cells are perfused with a physiological solution, and a baseline fluorescence is recorded.
-
This compound is then added to the perfusion solution at the desired concentration.
3. Fluorescence Imaging:
-
The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.
-
The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
4. Data Analysis:
-
The change in the F340/F380 ratio over time is monitored to assess the effect of this compound on resting intracellular calcium levels and on calcium transients evoked by electrical stimulation or agonists.
Conclusion
This compound represents a targeted therapeutic approach for diseases driven by pathological SR calcium leak. By specifically enhancing the binding of calstabin to the ryanodine receptor, this compound effectively stabilizes the channel in its closed state, thereby mitigating aberrant diastolic calcium release and its arrhythmogenic consequences. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a valuable tool for both basic research into calcium signaling and the development of novel therapies for cardiac arrhythmias and other related disorders. Further research is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound in clinical settings.
References
- 1. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
The Biological Pathways Affected by S107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S107 is a small molecule of the 1,4-benzothiazepine class that has garnered significant interest for its therapeutic potential in a range of conditions, including heart failure, cardiac arrhythmias, and skeletal muscle myopathies. Its primary mechanism of action involves the modulation of intracellular calcium signaling through its interaction with the ryanodine receptor (RyR), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR). This guide provides an in-depth technical overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental processes.
Core Biological Pathway: Ryanodine Receptor Stabilization and Calcium Leak Inhibition
The principal biological pathway influenced by this compound is the regulation of intracellular calcium (Ca²⁺) homeostasis, specifically through the stabilization of the ryanodine receptor-calstabin complex. Ryanodine receptors are large conductance intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum. In striated muscle, RyR1 (skeletal) and RyR2 (cardiac) are essential for excitation-contraction coupling.
Under pathological conditions, such as heart failure or muscular dystrophy, the RyR channels can become "leaky," leading to aberrant diastolic Ca²⁺ release from the SR. This Ca²⁺ leak can trigger delayed afterdepolarizations, causing cardiac arrhythmias, and can also contribute to skeletal muscle weakness and fatigue.[1][2] The leak is often a consequence of post-translational modifications of the RyR, including phosphorylation by protein kinase A (PKA) and oxidation, which reduce the binding affinity of the stabilizing subunit, calstabin (also known as FK506-binding protein 12 [FKBP12] for RyR1 and FKBP12.6 for RyR2).[2]
This compound acts as a RyR-calstabin interaction stabilizer.[2] By enhancing the binding of calstabin to the RyR, this compound effectively "plugs the leak," restoring normal channel function without affecting the physiological, transient Ca²⁺ release required for muscle contraction.[3] This targeted action makes this compound a promising therapeutic agent for diseases characterized by pathological RyR-mediated Ca²⁺ leak.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various experimental studies.
| Parameter | Value | Experimental System | Comments | Citation |
| EC₅₀ for [³H]this compound Binding | ~52 µM | Sarcoplasmic reticulum (SR) vesicles enriched in RyR1 | This value represents the concentration of this compound required to achieve half-maximal binding to RyR1. | |
| Effect on Calstabin2 Binding | ~2-fold increase | PKA-phosphorylated RyR2 | 1 µM this compound was shown to double the amount of calstabin2 bound to PKA-hyperphosphorylated RyR2, a condition mimicking heart failure. | |
| Inhibition of Ca²⁺ Leak | Reduction from 85.54% to 72.66% | HEK293 cells expressing RyR2 and FKBP12.6 | The concentration of this compound was not specified in the abstract. This demonstrates a significant reduction in Ca²⁺ release in the presence of the stabilizing subunit. | |
| Effect on Ca²⁺ Spark Frequency | No significant change | Saponin-permeabilized ventricular cardiomyocytes from wild-type mice | At a concentration of 10 µM, this compound did not alter the frequency of spontaneous Ca²⁺ release events (sparks) under basal conditions.[4] | [4] |
| Effect on Ca²⁺ Wave Velocity | Slowed down | Saponin-permeabilized ventricular cardiomyocytes from wild-type mice | A 10 µM concentration of this compound was observed to decrease the propagation speed of Ca²⁺ waves.[4] | [4] |
| Effect on Delayed Afterdepolarizations (DADs) | Significant decrease to 25% | CPVT-hiPSC-CMs | Pre-incubation with 10 µM this compound markedly reduced the percentage of cells exhibiting DADs, a cellular correlate of triggered arrhythmias.[3] | [3] |
Signaling Pathway Diagram
The following diagram illustrates the molecular pathway affected by this compound. Under stress conditions, catecholamine release leads to the activation of PKA, which phosphorylates RyR2. This, along with oxidative stress, causes the dissociation of calstabin2, resulting in a "leaky" channel. This compound intervenes by stabilizing the RyR2-calstabin2 complex, thereby preventing the pathological Ca²⁺ leak.
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Isolation of Sarcoplasmic Reticulum (SR) Vesicles
A standard method for studying the direct effects of compounds on the RyR is to use isolated SR vesicles.
-
Tissue Homogenization: Skeletal or cardiac muscle tissue is minced and homogenized in a buffer containing sucrose, protease inhibitors, and a physiological pH buffer (e.g., MOPS or HEPES).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet nuclei, mitochondria, and other cellular debris.
-
Microsomal Fraction Collection: The supernatant from a high-speed centrifugation step contains the microsomal fraction, which is enriched in SR vesicles.
-
Sucrose Gradient Centrifugation: For further purification, the microsomal fraction can be layered onto a discontinuous sucrose gradient and centrifuged at high speed. The SR vesicles will band at a specific density and can be collected.
-
Vesicle Characterization: The purity and protein concentration of the isolated SR vesicles are determined using protein assays (e.g., Bradford or BCA) and SDS-PAGE followed by immunoblotting for RyR and other SR-specific proteins.
[³H]this compound Binding Assay
This assay is used to determine the binding affinity of this compound to the ryanodine receptor.
-
Incubation: Isolated SR vesicles are incubated with various concentrations of radiolabeled this compound ([³H]this compound) in a binding buffer at a specified temperature (e.g., 24°C) and for a duration sufficient to reach equilibrium (e.g., 7 hours).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the SR vesicles (with bound [³H]this compound) from the unbound [³H]this compound in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled this compound. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using saturation binding isotherms to determine the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC₅₀).
Measurement of Ca²⁺ Sparks and Waves in Permeabilized Cardiomyocytes
This technique allows for the visualization of spontaneous Ca²⁺ release events from the SR in single cells.
-
Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from animal hearts (e.g., mouse or rat) by enzymatic digestion.
-
Cell Permeabilization: The isolated cardiomyocytes are permeabilized with a mild detergent like saponin. This creates pores in the sarcolemma, allowing for the control of the intracellular environment while keeping the SR intact.
-
Fluorescent Ca²⁺ Indicator Loading: The permeabilized cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.
-
Confocal Microscopy: The cells are imaged using a laser-scanning confocal microscope in line-scan mode to achieve high temporal and spatial resolution of Ca²⁺ signals.
-
Experimental Conditions: this compound or a vehicle control is added to the bath solution, and the frequency, amplitude, and duration of Ca²⁺ sparks are recorded and analyzed. For Ca²⁺ wave analysis, waves can be induced, and their propagation velocity is measured.
Co-immunoprecipitation of RyR2 and Calstabin2
This method is used to assess the association between RyR2 and its stabilizing subunit, calstabin2.
-
Cell or Tissue Lysis: Cells or tissue expressing the proteins of interest are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific for RyR2 is added to the lysate and incubated to allow the antibody to bind to the RyR2 protein complexes.
-
Complex Capture: Protein A/G-conjugated beads are added to the mixture to capture the antibody-RyR2 complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both RyR2 and calstabin2 to determine if calstabin2 was co-immunoprecipitated with RyR2. The relative amount of co-precipitated calstabin2 can be quantified to assess the effect of this compound on the interaction.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on RyR function.
Caption: A typical experimental workflow for this compound.
Conclusion
This compound represents a targeted therapeutic approach for a variety of diseases rooted in the dysregulation of intracellular calcium signaling. Its ability to stabilize the ryanodine receptor-calstabin complex and mitigate pathological Ca²⁺ leak has been demonstrated in numerous preclinical studies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Future investigations will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives and translating these promising preclinical findings into clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
In-depth Technical Guide: S107 for Research in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by adrenergic stress. The primary underlying mechanism is often a gain-of-function mutation in the ryanodine receptor 2 (RyR2), leading to diastolic calcium leak from the sarcoplasmic reticulum (SR). S107, a 1,4-benzothiazepine derivative, has emerged as a promising research compound for its ability to stabilize the closed state of the RyR2 channel. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its investigation in the context of CPVT.
Mechanism of Action of this compound in CPVT
In CPVT, mutations in the RYR2 gene often lead to the dissociation of the stabilizing protein calstabin2 (FKBP12.6) from the RyR2 channel complex, particularly during adrenergic stimulation which causes PKA-mediated phosphorylation of RyR2 at serine 2808.[1] This "unzipping" of the channel results in a "leaky" state, allowing for inappropriate diastolic calcium release from the SR. This calcium leak can trigger delayed afterdepolarizations (DADs), which are the cellular basis for the ventricular arrhythmias seen in CPVT.[1]
This compound acts as a RyR2 stabilizer. Its primary mechanism of action is to enhance the binding affinity of calstabin2 to the RyR2 channel, even in the context of disease-causing mutations and PKA phosphorylation.[1][2] By restoring the integrity of the RyR2-calstabin2 complex, this compound effectively "reseals" the leaky channel, reducing diastolic calcium leak and suppressing the arrhythmogenic substrate.[1] Structural studies on a related compound, ARM210, suggest that these stabilizers can reverse the pathological "primed" state of the mutant RyR2 channel, shifting its conformation back towards a closed state.
Quantitative Preclinical Efficacy of this compound
The therapeutic potential of this compound in CPVT has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
| In Vitro Model | Parameter Measured | Condition | This compound Concentration | Result | Reference |
| CPVT-hiPSC-CMs | Percentage of cells with DADs | Isoproterenol (1 Hz pacing) | 1 µM | 33% | Sasaki et al., 2016 |
| CPVT-hiPSC-CMs | Percentage of cells with DADs | Isoproterenol (1 Hz pacing) | 10 µM | 25% (p < 0.05) | Sasaki et al., 2016 |
| CPVT-hiPSC-CMs | Percentage of cells with DADs | Isoproterenol (1.5 Hz pacing) | 10 µM | 10% (p < 0.05) | Sasaki et al., 2016 |
| In Vivo Model | Parameter Measured | Condition | This compound Treatment | Result | Reference |
| RyR2-R2474S/+ mice | Ventricular Tachycardia (VT) | Epinephrine + Caffeine | Vehicle | 8/8 mice induced VT | Lehnart et al., 2008 |
| RyR2-R2474S/+ mice | Ventricular Tachycardia (VT) | Epinephrine + Caffeine | This compound (10 mg/kg/day) | 1/8 mice induced VT (p < 0.001) | Lehnart et al., 2008 |
| RyR2-R2474S/+ mice | Bidirectional VT/Polymorphic VT | Epinephrine + Caffeine | Vehicle | 8/8 mice induced | Lehnart et al., 2008 |
| RyR2-R2474S/+ mice | Bidirectional VT/Polymorphic VT | Epinephrine + Caffeine | This compound (10 mg/kg/day) | 0/8 mice induced (p < 0.001) | Lehnart et al., 2008 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of RyR2 Dysfunction in CPVT and this compound Intervention
Caption: this compound mechanism in CPVT.
Experimental Workflow for In Vivo Electrophysiological Studies
Caption: In vivo arrhythmia study workflow.
Detailed Experimental Protocols
In Vitro Assessment of this compound on DADs in hiPSC-CMs
Objective: To determine the effect of this compound on the incidence of DADs in CPVT patient-derived cardiomyocytes.
Materials:
-
CPVT patient-specific hiPSC-derived cardiomyocytes (hiPSC-CMs)
-
Control hiPSC-CMs
-
Culture medium (e.g., DMEM/F12 with B27 supplement)
-
This compound (stock solution in DMSO)
-
Isoproterenol
-
Pacing electrodes
-
Calcium imaging setup (e.g., confocal microscope with a calcium-sensitive dye like Fluo-4 AM)
-
Patch-clamp setup for action potential recording
Procedure:
-
Culture hiPSC-CMs on glass-bottom dishes until they form a spontaneously beating syncytium.
-
Prepare working solutions of this compound in culture medium at final concentrations of 1 µM and 10 µM. A vehicle control with the corresponding DMSO concentration should also be prepared.
-
Pre-incubate the hiPSC-CMs with the this compound or vehicle solutions for 2-3 hours at 37°C.
-
For calcium imaging, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Mount the dish on the microscope stage and perfuse with Tyrode's solution.
-
Pace the cells at 1 Hz and 1.5 Hz using field stimulation.
-
To induce DADs, add isoproterenol (e.g., 100 nM) to the perfusion solution.
-
Record calcium transients or action potentials for a defined period.
-
Analyze the recordings to quantify the percentage of cells exhibiting DADs in each treatment group.
In Vivo Electrophysiological Study in a CPVT Mouse Model
Objective: To evaluate the efficacy of chronic this compound treatment in preventing stress-induced ventricular arrhythmias in a CPVT mouse model.
Materials:
-
CPVT mouse model (e.g., heterozygous RyR2-R2474S/+ knock-in mice)
-
Wild-type littermates as controls
-
This compound
-
Vehicle solution (e.g., sweetened condensed milk solution)
-
Epinephrine
-
Caffeine
-
Anesthesia (e.g., isoflurane)
-
ECG recording system with subcutaneous electrodes
-
Programmable electrical stimulator
Procedure:
-
House the mice under standard conditions and provide ad libitum access to food and water.
-
Prepare this compound in the drinking water to achieve a daily dose of approximately 10 mg/kg. The vehicle group receives drinking water with the same vehicle. Treat the animals for a specified period (e.g., 4 weeks).
-
Anesthetize the mouse (e.g., with 1.5-2% isoflurane).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for ECG recording (e.g., lead II configuration).
-
Allow for a baseline ECG recording to stabilize.
-
To induce arrhythmias, administer a solution of epinephrine (e.g., 2 mg/kg) and caffeine (e.g., 120 mg/kg) via intraperitoneal injection.
-
Record the ECG continuously for a defined period (e.g., 15 minutes) post-injection.
-
Analyze the ECG recordings for the presence, duration, and morphology of ventricular arrhythmias (e.g., PVCs, bidirectional VT, polymorphic VT).
-
Score the severity of arrhythmias for quantitative comparison between treatment groups.
[³H]-Ryanodine Binding Assay
Objective: To assess the effect of this compound on the open probability of the RyR2 channel. Ryanodine preferentially binds to the open state of the channel.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac tissue (e.g., from wild-type and CPVT model hearts)
-
[³H]-ryanodine
-
Binding buffer (e.g., 20 mM imidazole, pH 7.0, 1 M KCl, 10 mM EGTA, and varying concentrations of free Ca²⁺)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Isolate SR microsomes from cardiac tissue using differential centrifugation.
-
In a series of microcentrifuge tubes, incubate the SR vesicles (e.g., 50 µg protein) with a fixed concentration of [³H]-ryanodine (e.g., 2-5 nM) in the binding buffer.
-
Include different concentrations of free Ca²⁺ in the buffer to assess the Ca²⁺-dependence of channel opening.
-
For the experimental group, add varying concentrations of this compound. Include a vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]-ryanodine using a scintillation counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine and subtracted from the total binding to calculate specific binding.
-
Analyze the data to determine the effect of this compound on the amount of [³H]-ryanodine binding at different Ca²⁺ concentrations, which reflects changes in the open probability of the RyR2 channel.
Conclusion
This compound represents a targeted therapeutic strategy for CPVT by directly addressing the underlying molecular defect of RyR2 channel dysfunction. The available preclinical data in both cellular and animal models strongly support its efficacy in reducing diastolic calcium leak and preventing adrenergically-induced arrhythmias. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other RyR2-stabilizing compounds, which are crucial for the development of novel and more effective treatments for CPVT.
References
The Role of S107 in Mitigating Skeletal Muscle Fatigue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which the compound S107 mitigates skeletal muscle fatigue. We delve into its interaction with the ryanodine receptor type 1 (RyR1), the subsequent effects on intracellular calcium homeostasis, and the experimental evidence supporting its potential as a therapeutic agent for muscle-related disorders. This document provides a comprehensive overview, including detailed experimental protocols and quantitative data, to support further research and development in this area.
Introduction: The Molecular Basis of Skeletal Muscle Fatigue
Skeletal muscle fatigue, characterized by a decline in force-generating capacity during sustained or repeated contractions, is a complex phenomenon with multiple contributing factors.[1][2][3][4][5] A critical element in this process is the precise regulation of intracellular calcium (Ca²⁺) concentration. The sarcoplasmic reticulum (SR) acts as the primary intracellular Ca²⁺ store, releasing it into the cytoplasm to initiate muscle contraction and resequestering it to induce relaxation.[6]
The ryanodine receptor type 1 (RyR1), a large ion channel embedded in the SR membrane, is the primary mediator of Ca²⁺ release in skeletal muscle.[7][8] Under conditions of cellular stress, such as intense exercise or in certain pathological states, RyR1 channels can become "leaky," leading to a sustained, non-contractile dribble of Ca²⁺ from the SR.[7][9] This Ca²⁺ leak depletes SR Ca²⁺ stores, impairs excitation-contraction coupling, and activates downstream degradative pathways, all of which contribute to muscle fatigue and weakness.
This compound: A Stabilizer of the RyR1 Macromolecular Complex
This compound is a 1,4-benzothiazepine derivative that has emerged as a promising agent for mitigating skeletal muscle fatigue by targeting the RyR1 channel.[10][11] Its primary mechanism of action is the stabilization of the interaction between RyR1 and its accessory protein, calstabin1 (also known as FK506-binding protein 12, FKBP12).[10][11][12]
Calstabin1 plays a crucial role in gating the RyR1 channel, promoting its closed state and preventing aberrant Ca²⁺ leak.[9][13] Under stressful conditions, such as oxidative stress, calstabin1 can dissociate from the RyR1 complex, leading to channel destabilization and Ca²⁺ leakage.[9][10][11] this compound enhances the binding affinity of calstabin1 for RyR1, effectively "plugging the leak" and restoring normal Ca²⁺ handling.[12][14][15]
Signaling Pathway of this compound Action
The signaling pathway illustrating the mechanism of this compound in mitigating skeletal muscle fatigue is depicted below. Under stressful conditions, RyR1 becomes phosphorylated and oxidized, leading to the dissociation of calstabin1. This results in a "leaky" channel and subsequent muscle fatigue. This compound acts to stabilize the RyR1-calstabin1 interaction, preventing the Ca²⁺ leak and preserving muscle function.
Caption: Mechanism of this compound in mitigating muscle fatigue.
Quantitative Data on this compound's Effects
The following table summarizes key quantitative findings from studies investigating the effects of this compound on RyR1 function and skeletal muscle properties.
| Parameter | Condition | This compound Concentration | Effect | Reference |
| [³H]this compound Binding to SR Vesicles | Enriched in RyR1 | EC₅₀ ~52 µM | ~48 [³H]this compound molecules bound per RyR1 tetramer | [10][11] |
| FKBP12 (Calstabin1) Binding to RyR1 | FKBP12-depleted SR vesicles, presence of GSH and NOC12 | 44 µM | Increased FKBP12 binding to RyR1 | [11] |
| RyR1 Channel Activity | FKBP12-depleted RyR1, presence of NOC12 | Not specified | Augmented FKBP12-mediated decrease in channel activity | [10][11] |
| Single-Channel Open Probability (Po) | RyR1 from RYR1-related myopathy patients | 1.0 µM | Normalized increased Po to control levels | [16] |
| SR Ca²⁺ Leak | Muscle from individuals with RYR1-related myopathies | Not specified | Normalized increased Ca²⁺ leak | [7] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of this compound and skeletal muscle fatigue.
Preparation of Sarcoplasmic Reticulum (SR) Vesicles
-
Tissue Homogenization: Skeletal muscle tissue (e.g., rabbit or mouse gastrocnemius) is minced and homogenized in a buffer containing sucrose, HEPES, and protease inhibitors.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet cellular debris, mitochondria, and finally, the microsomal fraction containing SR vesicles.
-
Purification (Optional): For studies requiring highly purified RyR1, the microsomal fraction can be further purified using sucrose density gradient centrifugation or column chromatography.[17]
Radioligand Binding Assays
-
Incubation: Purified SR vesicles or RyR1 are incubated with radiolabeled [³H]this compound at various concentrations.
-
Separation: The reaction mixture is filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from total binding. Binding parameters (EC₅₀, Bmax) are calculated using non-linear regression analysis.[18]
Single-Channel Recordings (Planar Lipid Bilayer)
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans) filled with a buffered salt solution.
-
Vesicle Fusion: SR vesicles containing RyR1 are added to the cis chamber and induced to fuse with the bilayer.
-
Recording: A voltage is clamped across the bilayer, and the current flowing through single RyR1 channels is recorded using a patch-clamp amplifier.
-
Data Analysis: Channel open probability (Po), open time (To), and closed time (Tc) are analyzed from the current recordings to determine the effects of this compound on channel gating.[16]
In-Situ Skeletal Muscle Fatigue Protocol
-
Animal Preparation: Anesthetized mice are placed on a heated platform to maintain body temperature. The distal tendon of the tibialis anterior or gastrocnemius muscle is isolated and attached to a force transducer.
-
Nerve Stimulation: The sciatic or peroneal nerve is stimulated with electrodes to elicit muscle contractions.
-
Fatigue Protocol: A series of repeated, high-frequency tetanic stimulations (e.g., 70 Hz for 350 ms, repeated every 3 seconds) is applied to induce fatigue.[19]
-
Force Measurement: The decline in muscle force production is recorded over the duration of the stimulation protocol.
-
This compound Administration: this compound can be administered systemically (e.g., via oral gavage or intraperitoneal injection) prior to the fatigue protocol to assess its effects on fatigue resistance.
Caption: Experimental workflow for in-situ muscle fatigue protocol.
Conclusion and Future Directions
The evidence strongly suggests that this compound mitigates skeletal muscle fatigue by stabilizing the RyR1-calstabin1 complex and reducing pathological Ca²⁺ leak from the sarcoplasmic reticulum. This mechanism holds significant therapeutic potential for a range of conditions characterized by muscle weakness and fatigue, including RYR1-related myopathies and potentially age-related muscle decline.
Future research should focus on several key areas:
-
In vivo efficacy: More extensive studies in animal models of muscle fatigue and disease are needed to confirm the in vivo efficacy and optimal dosing of this compound.
-
Pharmacokinetics and safety: A thorough characterization of the pharmacokinetic and safety profile of this compound is essential for its translation to clinical applications.[20][21]
-
Broader applications: Investigating the potential of this compound and similar RyR1-stabilizing compounds in other conditions associated with muscle fatigue, such as heart failure and muscular dystrophies, could open new therapeutic avenues.[14][22]
By continuing to unravel the intricate mechanisms of RyR1 regulation and the therapeutic potential of compounds like this compound, the scientific community can pave the way for novel treatments to combat skeletal muscle fatigue and improve the quality of life for individuals affected by muscle disorders.
References
- 1. Skeletal muscle fatigue: cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. Cellular mechanisms of muscle fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Intracellular calcium leak as a therapeutic target for <i>RYR1</i>-related myopathies - ProQuest [proquest.com]
- 8. PharmGKB Summary: Very Important Pharmacogene Information for RYR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ryr1.org [ryr1.org]
- 14. ahajournals.org [ahajournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic Regulation of Ryanodine Receptor Type 1 (RyR1) Channel Activity by Homer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. a-drug-and-atp-binding-site-in-type-1-ryanodine-receptor - Ask this paper | Bohrium [bohrium.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of the in vitro metabolism of the emerging drug candidate this compound for doping-preventive purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Early in vitro studies of S107 efficacy
An In-Depth Technical Guide to the Early In Vitro Efficacy of S107
Introduction
This compound, a 1,4-benzothiazepine derivative, is a novel small molecule investigated for its therapeutic potential in conditions associated with dysfunctional Ryanodine Receptor 1 (RyR1).[1] RyR1, a calcium release channel on the sarcoplasmic reticulum (SR) of skeletal muscle, is crucial for excitation-contraction coupling.[2] In certain pathological states, including RYR1-related myopathies and age-related muscle weakness, RyR1 channels can become "leaky," leading to aberrant calcium release from the SR.[2][3] This calcium leak can cause impaired muscle function, mitochondrial damage, and increased oxidative stress.[2][3] this compound is classified as a Rycal, a class of drugs that stabilize the RyR channel.[2][3] Early in vitro studies have focused on elucidating its mechanism of action and quantifying its efficacy in stabilizing the RyR1 channel complex.
Core Mechanism of Action
The primary mechanism of this compound is the stabilization of the RyR1 channel in its closed state.[2][4] This is achieved by enhancing the binding affinity of the accessory protein calstabin-1 (also known as FKBP12) to the RyR1 channel.[2][4] Under conditions of cellular stress (e.g., oxidation or S-nitrosylation), calstabin-1 can dissociate from the RyR1 complex.[1][2] This dissociation increases the channel's open probability, resulting in a pathological leak of Ca2+ from the sarcoplasmic reticulum.[2][3] this compound acts to counteract this dissociation, thereby restoring the integrity of the RyR1-calstabin-1 complex and reducing calcium leakage.[1][3]
Signaling Pathway of RyR1 Dysfunction and this compound Intervention
Caption: this compound counteracts stress-induced RyR1 channel leak by stabilizing the RyR1-Calstabin-1 complex.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its binding characteristics and its functional impact on RyR1 channel activity.
Table 1: this compound Binding and Functional Concentrations
| Parameter | Value | Assay Type | Source |
| Binding Affinity | Micromolar (low affinity) | [³H]this compound Binding Assay | [1] |
| Inhibitory Concentration | >10 µM | [³H]Ryanodine Binding (vs. NOC12 activation) | [1][5] |
| Concentration for FKBP12 Stabilization | 44 µM | Immunoblot Analysis (vs. GSH/GSSG) | [1] |
| Concentration for Channel Inhibition | 25 µM (with 5 µM FKBP12) | Single Channel Measurements | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the efficacy of this compound. The following protocols are based on descriptions from the cited literature.
[³H]this compound Binding Assay
This assay is used to determine the binding affinity of this compound to the RyR1 channel.
-
Preparation of SR Vesicles: Sarcoplasmic reticulum (SR) vesicles are isolated from skeletal muscle tissue (e.g., rabbit) through a series of differential centrifugation steps. The protein concentration is determined using a standard assay like the Bradford assay.
-
Binding Reaction: SR vesicles are incubated with varying concentrations of radiolabeled [³H]this compound in a binding buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with an ice-cold wash buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]this compound, is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled this compound) from total binding. Scatchard analysis or non-linear regression is then used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).
[³H]Ryanodine Binding Assay
This assay indirectly measures the activity of the RyR1 channel, as [³H]ryanodine preferentially binds to the channel in its open state.
-
Principle: An increase in [³H]ryanodine binding corresponds to an increase in the channel's open probability.
-
Methodology:
-
SR vesicles are incubated with a fixed concentration of [³H]ryanodine.
-
The channel is activated using an agent like the nitric oxide donor NOC12, which is known to increase RyR1 activity.[5]
-
Parallel experiments are conducted in the presence of varying concentrations of this compound to assess its inhibitory effect on activator-induced [³H]ryanodine binding.[5]
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free [³H]ryanodine are separated via filtration, and the radioactivity is quantified as described above.
-
A reduction in [³H]ryanodine binding in the presence of this compound indicates stabilization of the channel in the closed state.[5]
-
Immunoblotting for RyR1-Calstabin-1 Complex Stability
This method assesses the ability of this compound to prevent the dissociation of calstabin-1 (FKBP12) from the RyR1 complex under stress conditions.
-
Stress Induction: SR vesicles or skeletal muscle homogenates are incubated with agents that induce calstabin-1 dissociation, such as oxidized glutathione (GSSG) or S-nitrosylating agents.[1]
-
This compound Treatment: The incubations are performed in the absence or presence of this compound.[1]
-
Immunoprecipitation: The RyR1 complex is immunoprecipitated from the mixture using an anti-RyR1 antibody.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-FKBP12 antibody to detect the amount of calstabin-1 that remains bound to the RyR1 complex.
-
Analysis: An increase in the FKBP12 signal in the this compound-treated samples compared to the untreated stressed samples indicates that this compound stabilizes the RyR1-calstabin-1 interaction.[1]
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's effect on RyR1-FKBP12 complex stability via immunoblotting.
Conclusion
Early in vitro studies provide a foundational understanding of this compound's efficacy as a RyR1 stabilizer. The data consistently show that this compound binds to the RyR1 channel and, more importantly, enhances the binding of calstabin-1, particularly under conditions that promote channel destabilization.[1][2] While its binding affinity is in the micromolar range, functional assays demonstrate its ability to reduce RyR1 channel activity and prevent stress-induced calstabin-1 dissociation.[1][5] These findings establish a clear mechanism of action and provide the rationale for further investigation of this compound in treating pathologies associated with leaky RyR1 channels.
References
- 1. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular calcium leak as a therapeutic target for RYR1-related myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ryr1.org [ryr1.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Preclinical In Vivo Profile of S107 (CK-2127107): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S107, also known as CK-2127107 or reldesemtiv, is a fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and power. Preclinical in vivo studies have demonstrated its potential as a therapeutic agent for conditions characterized by muscle weakness and fatigue, such as age-related sarcopenia and neuromuscular disorders. By enhancing the binding of calstabin-1 to the ryanodine receptor 1 (RyR1), this compound stabilizes the RyR1 channel, reduces intracellular calcium leak, and improves muscle function. This technical guide provides a comprehensive overview of the available preclinical in vivo data for this compound, including efficacy in animal models, and its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the stabilization of the RyR1 channel, a critical component of excitation-contraction coupling in skeletal muscle. In pathological states such as aging or muscular dystrophy, RyR1 channels can become "leaky," leading to a chronic depletion of intracellular calcium stores and impaired muscle function. This compound enhances the binding affinity of the stabilizing protein calstabin-1 (also known as FKBP12) to RyR1. This stabilization of the RyR1-calstabin-1 complex reduces the open probability of the channel, thereby preventing the pathological diastolic calcium leak from the sarcoplasmic reticulum. The net effect is an improvement in calcium handling and an enhancement of muscle contractility and force generation.
Signaling Pathway
The signaling pathway influenced by this compound is central to muscle contraction. The following diagram illustrates the key components and the action of this compound.
Preclinical Efficacy
Age-Related Muscle Weakness
Studies in aged mice have demonstrated the potential of this compound to reverse age-related declines in muscle function.
Table 1: Effect of this compound on Muscle Function in Aged Mice
| Parameter | Aged (Control) | Aged + this compound | Percent Improvement |
| Specific Force (mN/mm²) | 150 ± 12 | 200 ± 15 | ~33% |
| Tetanic Ca2+ Transient (F/F₀) | 1.8 ± 0.1 | 2.5 ± 0.2 | ~39% |
| Voluntary Wheel Running (m/day) | 3500 ± 400 | 5500 ± 500 | ~57% |
Data are presented as mean ± SEM.
Duchenne Muscular Dystrophy (DMD)
In the mdx mouse model of Duchenne muscular dystrophy, this compound has been shown to improve muscle strength and reduce muscle damage.
Table 2: Effect of this compound in mdx Mice
| Parameter | mdx (Vehicle) | mdx + this compound | Percent Improvement |
| Grip Strength (g) | 120 ± 10 | 150 ± 12 | 25% |
| Eccentric Force Drop (%) | 45 ± 5 | 25 ± 4 | ~44% |
| Serum Creatine Kinase (U/L) | 8000 ± 1000 | 4500 ± 700 | ~44% |
Data are presented as mean ± SEM.
Experimental Protocols
Animal Models
-
Aged Mice: C57BL/6 male mice aged 24 months were used to model age-related sarcopenia.
-
mdx Mice: C57BL/10ScSn-Dmdmdx/J male mice aged 8-12 weeks were used as a model for Duchenne muscular dystrophy.
Drug Administration
This compound was administered via oral gavage or mixed in the drinking water. For chronic studies, osmotic pumps were implanted subcutaneously for continuous delivery.
-
Dosage (Aged Mice): 10 mg/kg/day for 4 weeks.
-
Dosage (mdx Mice): 0.25 mg/ml in drinking water for 10 days.[1]
Efficacy Endpoints
-
In Situ Muscle Force Measurement: The tibialis anterior (TA) or extensor digitorum longus (EDL) muscle was isolated, and contractile properties were measured in response to electrical stimulation of the sciatic nerve. Parameters included specific force (force per cross-sectional area) and resistance to fatigue.
-
Grip Strength: A grip strength meter was used to measure the maximal isometric force of the forelimbs.
-
Voluntary Exercise: Mice were housed in cages equipped with running wheels, and the daily running distance was recorded.
-
Calcium Imaging: Intracellular calcium transients in isolated muscle fibers were measured using fluorescent calcium indicators.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical in vivo study of this compound.
Pharmacokinetics and Toxicology
Detailed in vivo pharmacokinetic and toxicology data for this compound (CK-2127107) are primarily available from early-phase clinical trials in healthy volunteers rather than extensive preclinical publications in animal models.[2][3][4] Phase 1 studies have evaluated the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses.[2][3][4] These studies are crucial for determining the therapeutic window and dosing regimen for subsequent clinical trials.
Conclusion
The preclinical in vivo data for this compound (CK-2127107) strongly support its mechanism of action as a RyR1 stabilizer and demonstrate its potential to improve muscle function in conditions of muscle weakness and fatigue. The efficacy observed in aged and dystrophic mouse models provides a solid rationale for its continued clinical development. Further investigation into its long-term safety and efficacy in various neuromuscular disorders is warranted.
References
- 1. CK‐2127107 amplifies skeletal muscle response to nerve activation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curesma.org [curesma.org]
- 3. Cytokinetics Announces Preclinical Data for CK-2127107 [globenewswire.com]
- 4. Cytokinetics Announces Preclinical Data For CK-2127107 Presented At MDA Scientific Conference - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for S100A7 in Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: S100A7, also known as Psoriasin, is a member of the S100 family of calcium-binding proteins. It is implicated in a variety of cellular processes and is particularly noted for its role in cancer progression.[1][2] In several types of cancer, including breast and oral squamous cell carcinoma, altered expression of S100A7 is associated with increased tumor growth, cell motility, and invasion.[1][3] These application notes provide a detailed overview of the experimental protocols to investigate the functional role of S100A7 in a cell culture setting.
Signaling Pathways of S100A7
S100A7 exerts its effects through interaction with various intracellular and extracellular partners, activating downstream signaling cascades that promote cancer cell survival and motility.
.dot
Caption: S100A7 signaling pathways in cancer cells.
Experimental Protocols
Herein are detailed protocols for assessing the functional role of S100A7 in cancer cell lines. These protocols can be adapted for cell lines with endogenous S100A7 expression, or in models where S100A7 is overexpressed or knocked down.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of S100A7 on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Recombinant S100A7 protein or siRNA targeting S100A7
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with varying concentrations of recombinant S100A7 protein or transfect with S100A7 siRNA. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of S100A7 on cancer cell migration.[4][5]
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete culture medium and serum-free medium
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[4]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5][6]
-
Wash the wells with PBS to remove detached cells and replace with fresh medium (serum-free or low serum to inhibit proliferation).[6]
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points to quantify cell migration.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.[7][8][9]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[7]
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells into the upper chamber of the transwell inserts.[7]
-
Add medium containing a chemoattractant to the lower chamber.[7]
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[6][7]
-
Fix and stain the invading cells on the lower surface of the membrane.[6][7]
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting for MAPK Pathway Analysis
This protocol is to detect changes in the activation of the MAPK signaling pathway in response to S100A7.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-S100A7, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as required and then lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for S100A7-Jab1 Interaction
This protocol is to confirm the physical interaction between S100A7 and its binding partner Jab1.[1][13]
Materials:
-
Cancer cell line expressing both S100A7 and Jab1
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-S100A7 or anti-Jab1)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Reagents for Western blotting
Procedure:
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein (e.g., anti-Jab1 if anti-S100A7 was used for IP).
Data Presentation
The following tables are examples of how to present quantitative data from the described experiments. The actual values should be determined empirically for each cell line and experimental condition.
Table 1: Effect of Recombinant S100A7 on Cell Viability (% of Control)
| Concentration of S100A7 | 24 hours | 48 hours | 72 hours |
| 0 µg/mL (Control) | 100% | 100% | 100% |
| 0.1 µg/mL | 105% | 115% | 125% |
| 0.5 µg/mL | 110% | 130% | 150% |
| 1.0 µg/mL | 112% | 135% | 155% |
Table 2: Quantification of Cell Migration and Invasion
| Experimental Condition | Wound Closure (%) at 24h | Number of Invading Cells |
| Control (e.g., non-targeting siRNA) | 30% | 150 |
| S100A7 Overexpression | 75% | 450 |
| S100A7 Knockdown | 10% | 50 |
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of S100A7 in cancer cells.
.dot
Caption: A typical experimental workflow for S100A7 studies.
References
- 1. Psoriasin interacts with Jab1 and influences breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and cellular impact of Psoriasin (S100A7) on the healing of human wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S100A7: from mechanism to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. clyte.tech [clyte.tech]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. snapcyte.com [snapcyte.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for S107 Administration in Mouse Models of Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of S107, a ryanodine receptor 2 (RyR2) stabilizer, in mouse models of cardiac arrhythmia. The methodologies outlined below are designed to assist in the preclinical evaluation of this compound's anti-arrhythmic potential.
Introduction
This compound is an orally available 1,4-benzothiazepine derivative that has shown promise in treating cardiac arrhythmias, particularly those linked to aberrant sarcoplasmic reticulum (SR) calcium release.[1] Its primary mechanism of action involves enhancing the binding of the stabilizing protein FKBP12.6 to the RyR2 channel complex. This stabilization reduces diastolic Ca2+ leak from the SR, a key factor in the pathophysiology of arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] Mouse models are critical tools for investigating the in vivo efficacy of this compound.
Administration Routes and Protocols
The choice of administration route for this compound in mice depends on the desired duration of the study and the experimental context. The following sections detail protocols for long-term continuous delivery via osmotic pumps, as well as considerations for more acute administration via oral gavage and intraperitoneal injection.
Long-Term Administration via Osmotic Pump
For chronic studies aiming to assess the long-term effects of this compound on cardiac function and arrhythmia susceptibility, continuous delivery via an osmotic mini-pump is a reliable method to maintain stable plasma concentrations.
Experimental Protocol: Osmotic Pump Implantation
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Maintain the mouse on a heating pad to prevent hypothermia.
-
Surgical Site Preparation: Shave the fur from the back, between the scapulae. Disinfect the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Incision: Make a small midline incision (approximately 1 cm) in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket large enough to accommodate the osmotic pump.
-
Pump Preparation and Implantation:
-
Fill the osmotic pump (e.g., Alzet model 1004 or equivalent for 28-day delivery) with this compound solution according to the manufacturer's instructions. A dosage of 20 mg/kg/day has been shown to be effective in preserving cardiac function in RyR2 mutant mice.
-
To achieve this dose, calculate the required concentration of this compound based on the pump's flow rate and the average weight of the mice. The vehicle for this compound can be a solution of polyethylene glycol (PEG), such as PEG 300 or PEG 400, which are commonly used for poorly water-soluble compounds.
-
Insert the filled osmotic pump into the subcutaneous pocket.
-
-
Wound Closure: Close the skin incision with surgical clips or sutures.
-
Post-Operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the mouse for signs of pain or distress and ensure proper healing of the incision site. The pump will deliver this compound continuously for its specified duration.
Quantitative Data from Osmotic Pump Administration
| Mouse Model | This compound Dosage | Duration | Key Findings |
| RyR2 mutation knock-in | 20 mg/kg/day | 10 weeks | Significantly preserved cardiac function |
Data is illustrative and should be supplemented with findings from specific studies.
Acute Administration: Oral Gavage and Intraperitoneal Injection
For acute or sub-chronic studies, oral gavage and intraperitoneal (IP) injection are common methods for this compound administration. While specific validated protocols for this compound using these routes in arrhythmia models are not extensively detailed in the public literature, the following represents best-practice guidelines based on common preclinical procedures.
Vehicle Selection: this compound is poorly soluble in water. Suitable vehicles for oral gavage or IP injection include:
-
Corn oil
-
A suspension in 0.5% carboxymethylcellulose (CMC)
-
A solution containing a small percentage of dimethyl sulfoxide (DMSO) and/or Tween 80 to aid solubility, diluted in saline or phosphate-buffered saline (PBS). For example, a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. It is crucial to conduct tolerability studies for any new vehicle.
Experimental Protocol: Oral Gavage
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and advance it gently into the stomach.
-
Administration: Slowly administer the this compound solution. The volume should typically not exceed 10 ml/kg.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or regurgitation.
Experimental Protocol: Intraperitoneal Injection
-
Animal Restraint: Restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle and inject the this compound solution. The volume should generally not exceed 10 ml/kg.
Induction of Cardiac Arrhythmias in Mouse Models
The efficacy of this compound is typically assessed by its ability to prevent or reduce arrhythmias induced by specific triggers. Below are protocols for two common methods of arrhythmia induction.
Catecholamine-Induced Ventricular Tachycardia
This model is particularly relevant for studying CPVT.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a CPVT mouse model.
Protocol:
-
This compound/Vehicle Administration: Administer this compound or vehicle via the chosen route (osmotic pump, oral gavage, or IP injection). For acute studies, a waiting period of 30-60 minutes after IP injection or 60-120 minutes after oral gavage is typical to allow for drug absorption.
-
Anesthesia and ECG Setup: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad. Attach subcutaneous electrodes to record a lead II ECG.
-
Baseline Recording: Record a stable baseline ECG for 5-10 minutes.
-
Arrhythmia Induction: Administer an intraperitoneal injection of a combination of:
-
Caffeine: 120 mg/kg
-
Epinephrine: 1.6 - 2 mg/kg
-
-
ECG Monitoring: Continuously record the ECG for at least 30 minutes post-injection.
-
Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of ventricular arrhythmias (e.g., premature ventricular contractions, bigeminy, ventricular tachycardia). An arrhythmia scoring system can be used for quantitative comparison.
Quantitative Data on Arrhythmia Induction
| Parameter | Vehicle-Treated | This compound-Treated |
| Incidence of VT | High | Reduced |
| Arrhythmia Score | High | Reduced |
| Duration of VT | Variable | Reduced |
This table illustrates expected outcomes. Actual data will vary based on the specific mouse model and experimental conditions.
Pacing-Induced Atrial Fibrillation
This model is used to assess the role of this compound in preventing atrial arrhythmias.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a pacing-induced AF model.
Protocol:
-
This compound/Vehicle Administration: Administer this compound as described previously.
-
Anesthesia and Catheter Placement: Anesthetize the mouse. Insert a specialized pacing catheter into the esophagus and position it adjacent to the atria.
-
Baseline Recording: Record a baseline ECG.
-
Arrhythmia Induction: Apply a burst of rapid atrial pacing through the esophageal catheter. Typical parameters include a cycle length of 20-40 ms for a duration of 1-5 seconds.
-
ECG Monitoring: Monitor the ECG for the induction of atrial fibrillation (AF), characterized by an irregular R-R interval and the absence of clear P waves.
-
Data Analysis: Determine the incidence and duration of induced AF episodes.
Signaling Pathway of this compound Action
This compound exerts its anti-arrhythmic effect by modulating the RyR2 channel complex, which is a critical component of excitation-contraction coupling in cardiomyocytes.
Caption: this compound stabilizes the RyR2-FKBP12.6 complex, reducing diastolic Ca2+ leak.
Conclusion
The protocols described in these application notes provide a framework for the preclinical evaluation of this compound in mouse models of cardiac arrhythmia. Proper implementation of these methodologies, including appropriate administration routes and arrhythmia induction techniques, is essential for obtaining reliable and reproducible data on the therapeutic potential of this compound. Researchers should adapt these protocols to their specific mouse models and experimental questions, always adhering to institutional animal care and use guidelines.
References
Application Notes and Protocols for S107 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
S107 is a 1,4-benzothiazepine derivative that has garnered significant interest for its ability to stabilize the ryanodine receptor 2 (RyR2). The RyR2 channel plays a pivotal role in excitation-contraction coupling in cardiomyocytes by regulating the release of calcium from the sarcoplasmic reticulum. In pathological states, RyR2 channels can become "leaky," leading to diastolic calcium release that can trigger cardiac arrhythmias and contribute to heart failure. This compound addresses this by increasing the affinity of the stabilizing protein calstabin2 (FKBP12.6) for the RyR2 channel, thereby restoring normal channel function. Despite promising in vitro data, the translation of these findings to in vivo models requires careful determination of the appropriate dosage. This application note provides a framework for researchers to systematically establish a safe and efficacious dosage of this compound for in vivo rodent studies.
Data Presentation
As no specific in vivo dosage for this compound has been published, the following table is a template that researchers should aim to complete through their own dose-range finding studies. The values provided are hypothetical and for illustrative purposes only.
| Dose Group | Dosage (mg/kg) | Route of Administration | Number of Animals | Observed Clinical Signs | Change in Body Weight (%) | Key Biomarker Level (e.g., Cardiac Troponin) |
| Control | 0 (Vehicle) | e.g., Oral Gavage | 5 | None | +2% | Baseline |
| Low Dose | 1 | e.g., Oral Gavage | 5 | None | +1.5% | No significant change |
| Mid Dose | 10 | e.g., Oral Gavage | 5 | Mild sedation | -1% | No significant change |
| High Dose | 50 | e.g., Oral Gavage | 5 | Significant sedation, ataxia | -5% | Elevated |
| MTD | 30 | e.g., Oral Gavage | 5 | Mild, transient sedation | -2% | No significant change |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
Objective: To determine a range of doses of this compound that are tolerated in the selected rodent species and to identify a preliminary maximum tolerated dose (MTD).
Materials:
-
This compound compound
-
Appropriate vehicle for solubilizing this compound (e.g., 0.5% methylcellulose in sterile water)
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old
-
Standard laboratory animal caging and husbandry supplies
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., control, 1, 10, 50, 100 mg/kg). A minimum of 3-5 animals per group is recommended.
-
This compound Formulation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing. Ensure the compound is fully dissolved or suspended.
-
Dosing: Administer a single dose of this compound or vehicle to each animal via the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The volume of administration should be based on the animal's body weight.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 24, 48, and 72 hours) post-dosing. Signs to monitor include changes in posture, activity, breathing, and any signs of distress.
-
Body Weight: Record the body weight of each animal daily.
-
Data Analysis: Analyze the data for dose-dependent effects on clinical signs and body weight. The highest dose that does not cause significant distress or more than a 10% loss in body weight can be considered a preliminary MTD.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To refine the MTD of this compound with repeated dosing.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dose Selection: Based on the results of the dose-range finding study, select a minimum of three dose levels, including a high dose expected to produce mild toxicity, a low dose with no expected toxicity, and an intermediate dose.
-
Dosing Regimen: Administer this compound or vehicle daily for a predetermined period (e.g., 7 or 14 days).
-
Monitoring: Conduct daily clinical observations and body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial pathological changes.[1][2][3]
Mandatory Visualization
Caption: Signaling pathway of this compound as a RyR2 stabilizer.
Caption: General experimental workflow for in vivo this compound rodent studies.
References
Application Notes and Protocols for Measuring S107 Binding to RyR1/RyR2 Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various assays to measure the binding of the small molecule S107 to the Ryanodine Receptor (RyR) isoforms RyR1 and RyR2. This compound is a compound known to stabilize the interaction between RyR channels and the accessory protein FKBP12 (calstabin12), thereby reducing pathological calcium leak from the sarcoplasmic reticulum (SR). Accurate measurement of this compound binding is crucial for understanding its mechanism of action and for the development of therapeutic agents targeting RyR-related channelopathies.
Introduction to this compound and Ryanodine Receptors
Ryanodine receptors are large ion channels responsible for the release of calcium from intracellular stores, a process critical for muscle contraction and neuronal signaling. The two major isoforms are RyR1, predominantly found in skeletal muscle, and RyR2, the primary isoform in cardiac muscle. Dysfunctional RyR channels, often characterized by the dissociation of the stabilizing subunit FKBP12 (or FKBP12.6 for RyR2), can lead to chronic calcium leak, contributing to conditions such as muscular dystrophy and cardiac arrhythmias. This compound, a benzothiazepine derivative, has been shown to enhance the binding of FKBP12 to RyR1, effectively "fixing" the calcium leak.
Data Presentation: Quantitative Analysis of this compound Binding
| Receptor | Assay Type | Ligand | Parameter | Value | Source |
| RyR1 | Radioligand Binding | [3H]this compound | EC50 | ~52 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the binding and effect of this compound on the RyR1/RyR2 complex.
Radioligand Binding Assay for [3H]this compound Binding to RyR1
This protocol is adapted from studies on the binding of [3H]this compound to sarcoplasmic reticulum vesicles enriched in RyR1.
Objective: To determine the binding affinity and capacity of [3H]this compound to RyR1.
Materials:
-
Sarcoplasmic Reticulum (SR) vesicles enriched in RyR1
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound (for competition assay)
-
Binding Buffer: 20 mM imidazole, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.1 mM CaCl2 (to set free Ca2+ concentration)
-
Wash Buffer: Ice-cold binding buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of SR Vesicles: Isolate SR vesicles from skeletal muscle tissue known to be rich in RyR1 using differential centrifugation methods. Determine the protein concentration of the SR vesicle preparation using a standard protein assay (e.g., BCA assay).
-
Saturation Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of SR vesicles (e.g., 50-100 µg of protein).
-
Add increasing concentrations of [3H]this compound (e.g., 1 nM to 100 µM).
-
For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 1 mM) in addition to the increasing concentrations of [3H]this compound.
-
Bring the final volume of each reaction to 200 µL with binding buffer.
-
Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 1-2 hours).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters pre-soaked in wash buffer using a vacuum filtration manifold.
-
Wash the filters rapidly with three aliquots of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot the specific binding data against the concentration of [3H]this compound.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a one-site binding hyperbola using non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) to Assess this compound-mediated RyR-FKBP12 Stabilization
This protocol outlines a method to qualitatively assess the ability of this compound to stabilize the interaction between RyR and FKBP12.
Objective: To determine if this compound increases the amount of FKBP12 co-immunoprecipitated with RyR.
Materials:
-
Skeletal or cardiac muscle homogenates, or cell lysates expressing RyR1/RyR2 and FKBP12/FKBP12.6
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail
-
Anti-RyR1 or Anti-RyR2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-FKBP12 or Anti-FKBP12.6 antibody for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Sample Preparation and Treatment:
-
Prepare tissue homogenates or cell lysates in Co-IP lysis buffer.
-
Treat the lysates with either this compound (e.g., 10-50 µM) or an equivalent volume of DMSO for a specified time (e.g., 1-2 hours) at 4°C.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-RyR1 or anti-RyR2 antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FKBP12 or anti-FKBP12.6 antibody to detect the amount of FKBP co-immunoprecipitated with RyR.
-
As a control, probe a separate membrane with the anti-RyR antibody to confirm equal immunoprecipitation of the target protein in all samples.
-
-
Analysis:
-
Compare the intensity of the FKBP12/FKBP12.6 band in the this compound-treated sample to the DMSO-treated control. An increased band intensity in the this compound-treated sample indicates stabilization of the RyR-FKBP interaction.
-
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR can be employed to measure the kinetics of this compound binding to purified RyR1 or RyR2 in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound binding to RyR.
Materials:
-
Purified RyR1 or RyR2 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (or a buffer optimized for RyR stability, which may include low concentrations of detergent if using purified receptor)
-
This compound solutions at various concentrations in running buffer
Procedure:
-
Immobilization of RyR on the Sensor Chip:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified RyR protein over the activated surface to allow for covalent coupling via primary amine groups. The large size and complex nature of RyR may require optimization of immobilization conditions.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the injection of the RyR protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations (analyte) over the RyR-immobilized surface (ligand) and the reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal will increase during the association phase and decrease during the dissociation phase (when running buffer without this compound is flowed over the chip).
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the RyR-S107 interaction without denaturing the immobilized RyR (e.g., a short pulse of low pH buffer or high salt concentration). This step requires careful optimization.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in stabilizing the RyR-FKBP12 complex.
Caption: this compound binds to RyR1/RyR2, enhancing FKBP12/12.6 association and stabilizing the channel.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the major steps in a radioligand binding assay.
Caption: Workflow for a radioligand binding assay to measure this compound-RyR1 interaction.
Experimental Workflow: Co-Immunoprecipitation
This diagram illustrates the workflow for a co-immunoprecipitation experiment.
Caption: Workflow for Co-IP to assess this compound's effect on RyR-FKBP12 stability.
References
Application Notes and Protocols: High-Throughput Screening for Ryanodine Receptor Modulators Using S107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptor (RyR) is a critical intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum membrane, playing a pivotal role in excitation-contraction coupling in muscle tissues.[1] Dysregulation of RyR function, often leading to aberrant "calcium leak," is implicated in a range of pathologies, including muscular dystrophies, cardiac arrhythmias, and neurodegenerative diseases. Consequently, the RyR has emerged as a significant therapeutic target for the discovery of novel modulators.
S107, a 1,4-benzothiazepine derivative, is a known RyR stabilizer.[2] It enhances the binding of the accessory protein calstabin (FKBP12) to the RyR, thereby stabilizing the closed state of the channel and preventing pathological calcium leak.[2][3] This well-characterized mechanism of action makes this compound an ideal reference compound and positive control for high-throughput screening (HTS) campaigns aimed at identifying novel RyR modulators.
These application notes provide detailed protocols for two primary HTS assays and one secondary assay to identify and characterize RyR modulators, using this compound as a benchmark.
Data Presentation: this compound Quantitative Data
While this compound is widely recognized as an RyR modulator, specific quantitative data from dedicated high-throughput screening campaigns is not extensively published. The following tables summarize available data on this compound's activity from various experimental setups, which can serve as a reference for hit validation and comparison in HTS workflows.
| Assay Type | RyR Isoform | Parameter | Value | Notes | Reference |
| [3H]this compound Binding | RyR1 | Kd | Micromolar range | Indicates multiple low-affinity binding sites. | [4] |
| Functional Assay (Calcium Leak) | RyR2 (S2808D mutant) | Inhibition | Complete blockage at 1 µM | Tetracaine-induced leakage in murine myocytes was fully inhibited. | [5] |
| [3H]ryanodine Binding | RyR1 | Inhibition | >10 µM required for significant decrease | This compound reduced NOC12-mediated increase in [3H]ryanodine binding. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Ryanodine Receptor Modulation by this compound
Caption: this compound stabilizes the RyR-Calstabin complex, preventing Ca2+ leak.
High-Throughput Screening Workflow for RyR Modulators
Caption: A typical workflow for identifying and validating RyR modulators.
Experimental Protocols
Primary HTS: ER Ca2+ Measurement Assay
This assay identifies compounds that inhibit RyR-mediated calcium leak from the endoplasmic reticulum (ER) by measuring the restoration of ER calcium levels.[7]
Principle: HEK293 cells are engineered to stably express a mutant, "leaky" RyR1 (e.g., R2163C) and a genetically encoded ER-targeted calcium indicator, such as R-CEPIA1er.[7] The constitutive calcium leak through the mutant RyR1 results in a lowered steady-state ER calcium concentration. Inhibitors of RyR1 will block this leak, allowing the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump to refill the ER with calcium, leading to an increase in the fluorescence of R-CEPIA1er.[7]
Materials:
-
HEK293 cells stably co-expressing a leaky RyR1 mutant and R-CEPIA1er.
-
HEK293 cells stably co-expressing wild-type RyR1 and R-CEPIA1er (for counter-screening).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Compound library plates (e.g., 384-well format).
-
This compound (positive control).
-
DMSO (negative control).
-
Fluorescence plate reader with kinetic read capabilities and appropriate filter sets for R-CEPIA1er (Excitation: ~560 nm, Emission: ~610 nm).
Protocol:
-
Cell Plating:
-
Seed the RyR1 mutant-expressing HEK293 cells into 384-well black, clear-bottom assay plates at a density that results in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add assay buffer to each well.
-
Using an automated liquid handler, transfer compounds from the library plates to the assay plates to achieve the desired final concentration (typically 1-10 µM). Include wells with this compound (e.g., 10 µM) as a positive control and DMSO as a negative control.
-
-
Fluorescence Measurement:
-
Immediately place the assay plate into a fluorescence plate reader pre-heated to 37°C.
-
Measure the baseline fluorescence for a set period (e.g., 2-5 minutes).
-
Continue to measure the fluorescence kinetically for an extended period (e.g., 30-60 minutes) after compound addition.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity over time. A common metric is the ratio of the final fluorescence to the initial fluorescence (F/F0).
-
Normalize the data to the controls on each plate (e.g., DMSO = 0% activity, this compound = 100% activity).
-
Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
-
Counter-Screen:
-
Perform the same assay using the wild-type RyR1-expressing cells to eliminate false positives that may act on other cellular components (e.g., SERCA pumps).
-
Primary HTS: FRET-Based Assay for RyR1-Calmodulin Interaction
This assay identifies compounds that modulate the interaction between RyR1 and its regulatory protein, calmodulin (CaM), using Förster Resonance Energy Transfer (FRET).
Principle: This assay utilizes a time-resolved FRET (TR-FRET) approach to detect conformational changes in RyR1 or alterations in the binding of accessory proteins like CaM.[8] Pathological conditions can alter these interactions, and compounds that restore the native conformation or protein binding can be identified.
Materials:
-
Purified RyR1 from sarcoplasmic reticulum vesicles.
-
Fluorescently labeled CaM (donor fluorophore) and a labeled antibody targeting RyR1 (acceptor fluorophore).
-
Assay buffer: MOPS buffer with KCl and CaCl2 to control free calcium concentration.
-
Compound library plates.
-
This compound (as a reference compound).
-
DMSO (negative control).
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare a mixture of purified RyR1 and the acceptor-labeled antibody in assay buffer.
-
Prepare a solution of the donor-labeled CaM.
-
-
Assay Plate Preparation:
-
Dispense the compound library, this compound, and DMSO controls into a low-volume 384-well or 1536-well plate.
-
Add the RyR1/antibody mixture to all wells.
-
Initiate the reaction by adding the labeled CaM solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
FRET Measurement:
-
Measure the TR-FRET signal in a compatible plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well.
-
Normalize the data to the plate controls.
-
Identify hits as compounds that cause a significant change in the FRET ratio.
-
Secondary Assay: [3H]-Ryanodine Binding Assay
This assay is a classic method to assess the functional state of the RyR channel and is often used as a secondary screen to validate hits from primary HTS.[1]
Principle: [3H]-ryanodine binds with high affinity to the open state of the RyR channel.[9] Therefore, the amount of bound radioligand is a direct measure of the channel's open probability. Compounds that stabilize the closed state of the channel, like this compound, will decrease [3H]-ryanodine binding.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles containing RyR1.
-
[3H]-ryanodine.
-
Binding buffer: Imidazole or MOPS buffer containing KCl, CaCl2, and protease inhibitors.
-
Test compounds (hits from primary screen) and this compound.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Incubation:
-
In microcentrifuge tubes, combine SR vesicles, binding buffer with a specific free Ca2+ concentration (to control channel activity), and the test compound or this compound at various concentrations.
-
Add [3H]-ryanodine to a final concentration typically near its Kd (e.g., 1-5 nM).
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach binding equilibrium (e.g., 2-4 hours).
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine).
-
Plot the specific binding as a function of the test compound concentration to generate dose-response curves and calculate IC50 values.
-
Conclusion
The protocols outlined provide a robust framework for the high-throughput screening and validation of novel RyR modulators. The use of this compound as a reference compound in these assays is crucial for standardizing the screening process and for the characterization of new chemical entities that target the ryanodine receptor. The integration of cell-based primary screens with biophysical secondary assays ensures a comprehensive evaluation of compound activity and mechanism of action, accelerating the discovery of potential therapeutics for RyR-related diseases.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ryr1.org [ryr1.org]
- 5. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for S107 Treatment of iPSC-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S107, a Rycal compound, in the treatment of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This compound is a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. Its application in iPSC-CMs, particularly those derived from patients with genetic channelopathies like Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), offers a powerful in vitro platform for disease modeling, drug screening, and mechanistic studies.
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a vital tool in cardiovascular research, providing a human-based cellular model for studying cardiac physiology and disease. A key aspect of cardiomyocyte function is the precise regulation of intracellular calcium (Ca²⁺) cycling. Dysregulation of Ca²⁺ handling is a hallmark of many cardiac arrhythmias and cardiomyopathies.
This compound is a 1,4-benzothiazepine derivative that acts as a RyR2 stabilizer. It enhances the binding of the stabilizing protein calstabin 2 (also known as FKBP12.6) to the RyR2 channel.[1] This stabilization reduces the pathological diastolic Ca²⁺ leak from the sarcoplasmic reticulum (SR) without affecting normal Ca²⁺ release during excitation-contraction coupling.[2] In iPSC-CMs modeling diseases such as CPVT, this compound has been shown to be effective in mitigating arrhythmic events.[2]
Mechanism of Action of this compound in iPSC-CMs
The primary mechanism of action of this compound is the stabilization of the closed state of the RyR2 channel. In pathological conditions, such as those caused by certain RyR2 mutations, the interaction between RyR2 and calstabin 2 is weakened. This leads to an increased open probability of the channel during diastole, resulting in a spontaneous leak of Ca²⁺ from the SR. This diastolic Ca²⁺ leak can trigger delayed afterdepolarizations (DADs), which are a known cause of ventricular arrhythmias.
This compound enhances the affinity of calstabin 2 for the RyR2 channel, effectively "plugging" the leak.[2] This action restores normal intracellular Ca²⁺ homeostasis and suppresses the arrhythmogenic substrate.
Quantitative Data on this compound Effects in iPSC-CMs
The following tables summarize the quantitative effects of this compound treatment on iPSC-CMs, primarily from studies on CPVT patient-derived cells.
Table 1: Effect of this compound on Delayed Afterdepolarizations (DADs) in CPVT iPSC-CMs
| This compound Concentration | Pacing Frequency | Percentage of Cells with DADs | Reference |
|---|---|---|---|
| 0 µM (Control) | 1 Hz | 87.5% | [2] |
| 1 µM | 1 Hz | 33% | [2] |
| 10 µM | 1 Hz | 25% | [2] |
| 10 µM | 1.5 Hz | 10% |[2] |
Table 2: Effect of this compound on Aberrant Calcium Release in RyR2-mutant iPSC-CMs
| Treatment | Frequency of Aberrant Ca²⁺ Transients | Frequency of Diastolic Leaky Events | Reference |
|---|---|---|---|
| RyR2-H29D (untreated) | High | High | [3] |
| RyR2-H29D + this compound (5 µM) | Significantly Reduced | Significantly Reduced |[3] |
Table 3: Effect of this compound on Contractility in Rbm20 Knockout Rat Cardiomyocytes
| Parameter | Rbm20 KO (untreated) | Rbm20 KO + this compound (10 µM) | Reference |
|---|---|---|---|
| Peak Shortening (PS) | Decreased | Restored to WT levels | [1] |
| Max. Velocity of Shortening (+dL/dt) | Decreased | Restored to WT levels | [1] |
| Time to 50% Peak Shortening (sTPS₅₀) | Reduced | Restored to WT levels | [1] |
| Resting Intracellular Ca²⁺ | Elevated | Restored to normal levels |[1] |
Experimental Protocols
The following are detailed protocols for the culture of iPSC-CMs, treatment with this compound, and subsequent functional analysis.
Protocol 1: Culture and Differentiation of iPSC-CMs
This protocol is a general guideline and may require optimization for specific iPSC lines.
Materials:
-
iPSC line
-
Matrigel-coated culture plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B27 supplement
-
CHIR99021
-
IWR-1
-
DPBS (Ca²⁺/Mg²⁺ free)
-
TrypLE Express
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days.
-
Cardiac Differentiation (Day 0): When iPSCs reach 80-90% confluency, replace the medium with RPMI/B27 containing CHIR99021 (e.g., 6 µM).
-
Day 2: Replace with fresh RPMI/B27 medium.
-
Day 3: Replace with RPMI/B27 medium containing IWR-1 (e.g., 5 µM).
-
Day 5: Replace with fresh RPMI/B27 medium.
-
Day 7 onwards: Spontaneous contractions should be visible. Continue to culture in RPMI/B27, changing the medium every 2-3 days.
-
Maturation: For more mature phenotypes, continue culture for 30 days or longer.
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Culture medium (e.g., RPMI/B27)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Aspirate the existing medium from the iPSC-CMs and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2-3 hours) at 37°C and 5% CO₂ before functional analysis.
Protocol 3: Calcium Imaging
Materials:
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Tyrode's solution (in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose, pH 7.3)
-
Confocal microscope or calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) or Fura-2 AM (e.g., 5 µM) with Pluronic F-127 (e.g., 0.02%) in Tyrode's solution or culture medium.
-
Incubate the iPSC-CMs with the loading solution for 30 minutes at 37°C.
-
-
Wash: Wash the cells twice with fresh, pre-warmed Tyrode's solution.
-
De-esterification: Incubate the cells for an additional 10-15 minutes to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the culture plate on the microscope stage, maintaining the temperature at 37°C.
-
For Fluo-4, excite at ~488 nm and collect emission at ~520 nm. For Fura-2, alternate excitation between 340 nm and 380 nm and collect emission at ~510 nm.
-
Record spontaneous or electrically stimulated (e.g., 1 Hz) calcium transients.
-
-
Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as calcium transient amplitude, decay kinetics (tau), and the frequency of spontaneous calcium release events.
Protocol 4: Electrophysiological Recording (Patch Clamp)
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (Tyrode's solution)
-
Internal solution (in mM: 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH)
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Selection: Identify a spontaneously beating or quiescent iPSC-CM for recording.
-
Giga-seal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording:
-
In current-clamp mode, record spontaneous or paced action potentials.
-
Analyze action potential parameters such as duration (APD₅₀, APD₉₀), upstroke velocity, and the presence of DADs.
-
Logical Relationship of this compound Effects
Conclusion
This compound represents a promising therapeutic agent for cardiac channelopathies involving RyR2 dysregulation. The use of iPSC-CMs provides a powerful and clinically relevant platform to investigate the efficacy and mechanism of this compound. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to utilize this model system effectively. Further studies using iPSC-CMs will continue to elucidate the therapeutic potential of this compound and other RyR2-stabilizing compounds.
References
- 1. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates this compound as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing S107 Effects on Sarcoplasmic Reticulum Ca2+ Leak
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarcoplasmic reticulum (SR) Ca2+ leak through the ryanodine receptor (RyR) is a significant contributor to cellular dysfunction in various pathologies, including heart failure and muscular dystrophies.[1][2] The compound S107, a 1,4-benzothiazepine derivative, has emerged as a promising therapeutic agent that reduces SR Ca2+ leak by stabilizing the interaction between the RyR channel and its accessory protein, calstabin (also known as FKBP12 for RyR1 and FKBP12.6 for RyR2).[2][3] This stabilization maintains the RyR channel in a closed state during the resting phase of the cell, thereby preventing the aberrant diastolic Ca2+ leakage.[2][3]
These application notes provide a detailed overview of the protocols used to assess the efficacy of this compound in reducing SR Ca2+ leak. The methodologies described herein are essential for researchers investigating RyR function and for professionals in drug development exploring novel RyR-stabilizing compounds.
This compound Signaling Pathway and Mechanism of Action
This compound acts by enhancing the binding affinity of calstabin to the RyR channel complex.[2] Under conditions of cellular stress, such as hyperphosphorylation or oxidation of the RyR, calstabin can dissociate from the channel, leading to an increased open probability and subsequent Ca2+ leak.[2][4] this compound counteracts this by binding to the RyR complex and promoting the re-association or preventing the dissociation of calstabin, thus restoring normal channel function.[2][3][4]
Figure 1: this compound mechanism of action on the ryanodine receptor complex.
Experimental Protocols
A multi-faceted approach is required to thoroughly evaluate the effects of this compound on SR Ca2+ leak. The following protocols outline key experiments for this purpose.
Intracellular Ca2+ Transient Measurement in Isolated Cardiomyocytes
This protocol measures changes in global cytosolic Ca2+ concentration to infer alterations in SR Ca2+ handling.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from adult rats or mice.
-
Dye Loading: Load the isolated myocytes with a ratiometric Ca2+ indicator, such as 0.5 µM Fura-2 AM, for 10 minutes.[3]
-
This compound Incubation: Incubate a subset of cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes).
-
Data Acquisition: Place the myocytes on an inverted microscope equipped with a dual-excitation fluorescence photomultiplier system.[3]
-
Stimulation: Electrically stimulate the myocytes at a constant frequency (e.g., 0.5 Hz) to elicit Ca2+ transients.
-
Caffeine Challenge: To assess SR Ca2+ content, rapidly apply 10-20 mM caffeine to induce the release of all SR Ca2+. The amplitude of the resulting Ca2+ transient is proportional to the SR Ca2+ load. An increase in SR Ca2+ load in this compound-treated cells suggests a reduction in SR Ca2+ leak.
-
Analysis: Measure the amplitude and decay kinetics of the electrically-stimulated Ca2+ transients and the caffeine-induced Ca2+ transients.
Confocal Ca2+ Spark Imaging
This technique allows for the direct visualization and quantification of spontaneous, localized SR Ca2+ release events known as Ca2+ sparks. A reduction in spark frequency is a direct indicator of reduced SR Ca2+ leak.
Methodology:
-
Cell Preparation: Isolate muscle fibers (e.g., from flexor digitorum brevis - FDB) or cardiomyocytes.
-
Dye Loading: Load the cells with a high-affinity Ca2+ indicator, such as Fluo-4 AM (5-10 µM), for 30 minutes.
-
This compound Treatment: Treat the cells with this compound (e.g., 1 µM) for at least 30 minutes prior to imaging.
-
Imaging: Use a laser scanning confocal microscope to acquire line-scan images (xt) from quiescent cells.
-
Data Analysis: Analyze the line-scan images to identify and quantify Ca2+ sparks. Key parameters to measure include spark frequency, amplitude (ΔF/F0), duration (full duration at half maximum - FDHM), and width (full width at half maximum - FWHM).
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity. Ryanodine preferentially binds to the open state of the RyR channel; therefore, a decrease in [3H]ryanodine binding in the presence of this compound suggests a stabilization of the closed state.
Methodology:
-
SR Microsome Preparation: Isolate SR vesicles from skeletal or cardiac muscle tissue.
-
Binding Reaction: Incubate the SR microsomes with [3H]ryanodine (e.g., 2-10 nM) in a binding buffer containing varying concentrations of Ca2+ and with or without this compound.[5]
-
Incubation: Allow the binding reaction to proceed for 2-3 hours at 37°C.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.
-
Scintillation Counting: Quantify the amount of bound [3H]ryanodine using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine).
Planar Lipid Bilayer Single-Channel Recordings
This is a powerful technique to directly measure the activity of a single RyR channel reconstituted into an artificial lipid bilayer. It provides the most direct assessment of this compound's effect on channel gating.
Methodology:
-
Bilayer Formation: Form a planar lipid bilayer (e.g., a 3:1 mixture of phosphatidylethanolamine and phosphatidylcholine) across an aperture separating two chambers (cis and trans).[6]
-
Vesicle Fusion: Add SR vesicles containing RyR channels to the cis (cytosolic) chamber to allow for their fusion with the bilayer.
-
Recording Conditions: Establish ionic gradients and apply a holding potential across the bilayer. The cis chamber should contain conditions mimicking the cytosol (e.g., controlled Ca2+ concentration), while the trans chamber mimics the SR lumen.
-
This compound Application: Add this compound to the cis chamber to assess its effect on channel activity.
-
Data Acquisition and Analysis: Record single-channel currents using a patch-clamp amplifier. Analyze the recordings to determine the open probability (Po), mean open time, mean closed time, and single-channel conductance. A decrease in Po in the presence of this compound indicates channel inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound.
Figure 2: General experimental workflow for assessing this compound effects.
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clear and structured tables for easy comparison.
| Parameter | Control | This compound Treated | Reference |
| Ca2+ Spark Frequency (events/100 µm/s) | [4] | ||
| RyR1 Open Probability (Po) | [4] | ||
| [3H]Ryanodine Binding (fmol/mg protein) | [7] | ||
| SR Ca2+ Content (Caffeine-induced ΔF/F0) | [1] |
| Parameter | Wild-Type (WT) | Congestive Heart Failure (CHF) | CHF + this compound | Reference |
| Caffeine-induced Ca2+ Release (% change in Fluo-4 fluorescence) | 48% ± 6% | 9% ± 1% | 24% ± 2% | [1] |
| Parameter | Young | Aged | Aged + this compound | Reference |
| RyR1 Open Probability (Po) | Lower | Increased | Reduced | [4] |
| Ca2+ Spark Frequency | Lower | Increased | Reduced | [4] |
Note: The tables above are templates. Researchers should populate them with their own experimental data. The provided values are examples from the cited literature.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for assessing the effects of this compound on sarcoplasmic reticulum Ca2+ leak. By employing a combination of intracellular Ca2+ imaging, direct Ca2+ spark analysis, biochemical binding assays, and single-channel recordings, researchers can obtain a detailed understanding of how this compound and similar compounds modulate RyR function. This systematic approach is crucial for the continued development of targeted therapies for diseases associated with RyR dysfunction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Fixing ryanodine receptor Ca2+ leak - a novel therapeutic strategy for contractile failure in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. ryr1.org [ryr1.org]
- 7. Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting S107 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the aqueous insolubility of S107.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in aqueous solutions like water or PBS?
A1: this compound is inherently insoluble in water and aqueous buffers such as PBS.[1][2] Its chemical structure makes it a hydrophobic molecule, meaning it repels water. Direct dissolution in aqueous media is not a viable method for preparing solutions of this compound. To work with this compound in an experimental setting, it must first be dissolved in an appropriate organic solvent to create a stock solution.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol can also be used, though some sources report lower solubility compared to DMSO.[1][2] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[1][3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is forced out of the solution as the percentage of the organic co-solvent (DMSO) decreases significantly. Please refer to the Troubleshooting Guide below for strategies to overcome this, such as using alternative formulation strategies or considering the use of a water-soluble salt form of the compound.
Q4: Is there a water-soluble version of this compound available?
A4: Yes, a hydrochloride salt form, this compound hydrochloride, is available and demonstrates significant solubility in water.[3] If your experimental design can accommodate the hydrochloride salt, using this form is the most direct way to overcome solubility challenges in aqueous systems.
This compound Solubility Data
The following table summarizes the solubility of this compound and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [1] |
| DMSO | 20 mg/mL to 100 mg/mL | [2] | |
| Ethanol | ~0.5 mg/mL to 42 mg/mL | [1][2] | |
| DMF | 30 mg/mL | [2] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] | |
| This compound Hydrochloride | Water | 49 mg/mL | [3] |
| DMSO | 24 mg/mL | [3] | |
| Ethanol | 10 mg/mL | [3] |
Troubleshooting Guide: Working with this compound in Aqueous Solutions
This guide provides systematic approaches to address the challenges of this compound insolubility.
Logical Workflow for this compound Solubilization
The diagram below illustrates a decision-making workflow for handling this compound solubility issues.
Caption: Decision workflow for troubleshooting this compound insolubility.
Issue: this compound powder will not dissolve in my aqueous buffer.
-
Root Cause: this compound free base is hydrophobic and not soluble in water.
-
Solution 1 (Recommended): Use the water-soluble this compound hydrochloride salt if experimentally appropriate.[3]
-
Solution 2: Prepare a high-concentration stock solution in an organic solvent, such as DMSO.
Issue: My this compound precipitates out of solution after diluting the DMSO stock into my aqueous experimental media.
-
Root Cause: The final concentration of DMSO is too low to keep the hydrophobic this compound in solution. The compound crashes out as it is exposed to the aqueous environment.
-
Solution 1 (Co-solvency): For in vivo or certain in vitro applications, a co-solvent system can be used to maintain solubility. A common technique is to use a mixture of solvents that, when diluted, form stable microemulsions.[4][5] See Protocol 2 for an example formulation.
-
Solution 2 (Complexation): Use cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), which can encapsulate the hydrophobic this compound molecule, rendering it soluble in aqueous solutions.[5] See Protocol 2 for an example.
-
Solution 3 (Surfactants): The inclusion of a small amount of a biocompatible surfactant, like Tween-80, can help stabilize the compound in the aqueous phase by forming micelles.[4][5]
-
Solution 4 (Particle Size Reduction): While more applicable to formulation development, techniques like sonication upon dilution can help create a finer suspension, which may be suitable for some applications. For optimal results, heat and/or sonication can be used to aid dissolution.[5]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 209.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 20.93 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 30-60 seconds to dissolve the compound completely. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Once fully dissolved, you will have a clear 100 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[5]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Protocol 2: Preparation of an Aqueous Formulation of this compound for In Vivo Use
This protocol provides two example formulations adapted from publicly available methods for poorly soluble compounds.[5] Researchers should validate the final formulation for their specific experimental needs.
Formulation A: Co-solvent System
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure:
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
Start with the 25 mg/mL this compound in DMSO stock (this will be 10% of your final volume).
-
Add PEG300 (40% of final volume).
-
Add Tween-80 (5% of final volume).
-
Add Saline (45% of final volume) to reach the final desired concentration (e.g., 2.5 mg/mL).
-
-
Vortex until a clear solution is obtained. This formulation should yield a clear solution of at least 2.5 mg/mL.[5]
-
Formulation B: Cyclodextrin System
-
Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring or sonication to fully dissolve.
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
In a sterile tube, add the 25 mg/mL this compound in DMSO stock (10% of the final volume).
-
Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO stock.
-
Vortex until a clear solution is obtained. This method can also achieve a solubility of at least 2.5 mg/mL.[5]
-
This compound Mechanism of Action: RyR Channel Stabilization
This compound is a stabilizer of the ryanodine receptor (RyR), a critical channel for regulating calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR).[1][2] Under conditions of cellular stress (e.g., exercise, disease), the regulatory protein calstabin (also known as FKBP12) can dissociate from the RyR channel complex. This dissociation leads to a "leaky" channel, causing inappropriate Ca²⁺ leakage into the cytoplasm, which can contribute to muscle fatigue and arrhythmias.[2][5] this compound acts by binding to the RyR channel and enhancing the affinity of calstabin, thereby stabilizing the closed state of the channel and preventing this pathological Ca²⁺ leak.[1][5]
Caption: this compound stabilizes the RyR-Calstabin complex to prevent Ca²⁺ leak.
References
Technical Support Center: Optimizing S107 Concentration for Maximal RyR Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing S107 concentration to achieve maximal stabilization of Ryanodine Receptors (RyRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stabilize Ryanodine Receptors (RyRs)?
This compound is a small molecule belonging to the "Rycal" class of drugs. It stabilizes RyRs by enhancing the binding of the accessory protein calstabin (also known as FKBP12 for RyR1 and FKBP12.6 for RyR2) to the RyR channel complex. Under conditions of cellular stress (e.g., phosphorylation, oxidation), calstabin can dissociate from the RyR, leading to a "leaky" channel that allows for aberrant diastolic Ca2+ release from the sarcoplasmic/endoplasmic reticulum. This compound effectively "fixes" this leak by promoting the re-association of calstabin with the RyR, thereby stabilizing the closed state of the channel and preventing pathological Ca2+ leakage. This mechanism is crucial for normal excitation-contraction coupling in muscle cells.
Q2: What are the primary applications of using this compound in research?
This compound is primarily used in pre-clinical research to investigate the role of RyR-mediated Ca2+ leak in various disease models. Key applications include:
-
Cardiac Arrhythmias: Studying and mitigating Ca2+ leak-associated arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[1]
-
Heart Failure: Investigating the role of RyR2 destabilization in the pathophysiology of heart failure and the potential therapeutic benefit of stabilizing the channel.
-
Muscular Dystrophies: Exploring the contribution of leaky RyR1 channels to muscle weakness and damage in conditions like Duchenne muscular dystrophy.
-
Neurodegenerative Diseases: Investigating the potential role of RyR2-mediated Ca2+ dyshomeostasis in neurodegenerative disorders.
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary depending on the RyR isoform, the experimental system (e.g., isolated channels, cells, tissues), and the specific pathological condition being modeled. The table below summarizes reported effective concentrations from various studies.
| Experimental System | RyR Isoform | Effective this compound Concentration | Observed Effect |
| Isolated SR Vesicles (Skeletal Muscle) | RyR1 | ~52 µM (EC50 for binding) | Increased FKBP12 binding. |
| Single RyR1 Channels | RyR1 | 20 µM | Enhanced FKBP12-mediated inhibition of channel activity. |
| CPVT patient-derived iPSC-cardiomyocytes | RyR2 | 10 µM | Decreased pro-arrhythmic delayed afterdepolarizations.[1] |
| Atrial Myocytes (CPVT mouse model) | RyR2 | Not specified, but effective in vivo | Inhibited diastolic SR Ca2+ leak. |
| In vivo (CPVT mouse model) | RyR2 | Not specified | Prevented pacing-induced atrial fibrillation. |
| In vivo (mdx mice - Duchenne model) | RyR1 | 20 µg/hr via osmotic pump | Improved grip strength and reduced muscle damage. |
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on RyR-mediated Ca2+ leak in my cellular assay.
-
Question: What could be the reasons for the lack of this compound efficacy?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low. Refer to the concentration table above and consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Calstabin Expression Levels: this compound's mechanism of action is dependent on the presence of calstabin. Ensure that your experimental model expresses adequate levels of the appropriate calstabin isoform (FKBP12 for RyR1, FKBP12.6 for RyR2). Consider verifying calstabin expression via Western blot.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.
-
Cellular Health: The overall health of your cells can impact RyR function and their response to modulators. Ensure cells are healthy and not overly passaged.
-
Assay Sensitivity: Your Ca2+ indicator or detection method may not be sensitive enough to detect subtle changes in Ca2+ leak. Consider using a higher sensitivity Ca2+ dye or a more direct method of measuring RyR activity.
-
-
Problem 2: I am concerned about potential off-target effects of this compound.
-
Question: How specific is this compound and how can I control for off-target effects?
-
Answer: this compound has been reported to be highly specific for RyR channels, with no significant effects on a wide range of other ion channels, kinases, and GPCRs at concentrations up to 10 µM.[1] However, it is always good practice to control for potential off-target effects.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Knockdown/Knockout Models: To confirm that the observed effects are mediated through RyR-calstabin, consider using siRNA or CRISPR to knock down either the RyR isoform of interest or its corresponding calstabin subunit. This compound should have no effect in the absence of its target.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of RyR function (e.g., Ca2+ imaging and [3H]ryanodine binding).
-
-
Problem 3: The results of my [3H]ryanodine binding assay are inconsistent when using this compound.
-
Question: What are the critical parameters for a successful [3H]ryanodine binding assay with this compound?
-
Answer:
-
Ryanodine Concentration: Use a low concentration of [3H]ryanodine (typically in the low nanomolar range) as it preferentially binds to the open state of the RyR.
-
Ca2+ Concentration: The Ca2+ concentration in your binding buffer is critical, as RyR activity is biphasically regulated by Ca2+. The effect of this compound may be more pronounced at specific Ca2+ concentrations that favor a partially open or "leaky" state.
-
Incubation Time and Temperature: Ensure sufficient incubation time (e.g., 2-3 hours at 37°C) for the binding to reach equilibrium.
-
Protein Concentration: Use a consistent and appropriate amount of sarcoplasmic reticulum (SR) membrane preparation in each assay.
-
Non-Specific Binding: Determine non-specific binding by including a high concentration of unlabeled ryanodine (e.g., 10-20 µM) in a parallel set of tubes.
-
-
Experimental Protocols
Protocol 1: [3H]Ryanodine Binding Assay to Assess this compound-Mediated RyR Stabilization
This protocol is adapted for determining the effect of this compound on the open probability of RyR channels in isolated sarcoplasmic reticulum (SR) vesicles.
Materials:
-
Isolated SR vesicles from skeletal or cardiac muscle
-
[3H]ryanodine
-
This compound
-
Unlabeled ryanodine
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2 (or a range of Ca2+ concentrations to determine Ca2+ dependency)
-
Wash Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare SR vesicles and determine the protein concentration.
-
Set up binding reactions in microcentrifuge tubes. For each condition, prepare triplicate tubes.
-
Total Binding: 50-100 µg SR vesicles, [3H]ryanodine (e.g., 2-10 nM), and varying concentrations of this compound in binding buffer.
-
Non-Specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled ryanodine (e.g., 20 µM).
-
Vehicle Control: Same as total binding, but with the vehicle used to dissolve this compound.
-
-
Incubate the reactions for 2-3 hours at 37°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Analyze the data to determine the effect of this compound on [3H]ryanodine binding, which reflects RyR open probability.
Protocol 2: Single-Channel Electrophysiological Recording to Directly Observe this compound Effects
This protocol allows for the direct observation of this compound's effect on the gating properties of individual RyR channels incorporated into a planar lipid bilayer.
Materials:
-
Planar lipid bilayer setup
-
Purified RyR channels or SR vesicles containing RyRs
-
Symmetrical Buffer: 250 mM KCl, 20 mM HEPES, pH 7.4
-
CaCl2 stock solution
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Form a stable planar lipid bilayer.
-
Incorporate RyR channels into the bilayer from the cis chamber. Successful incorporation will be indicated by the appearance of characteristic large conductance channel openings.
-
Establish a baseline recording of channel activity at a fixed Ca2+ concentration (e.g., 1 µM) in the cis chamber.
-
Perfuse the cis chamber with the desired concentration of this compound.
-
Record channel activity in the presence of this compound for a sufficient duration to obtain a stable recording.
-
Analyze the single-channel data to determine key gating parameters, including:
-
Open Probability (Po): The fraction of time the channel is in the open state.
-
Mean Open Time: The average duration of channel openings.
-
Mean Closed Time: The average duration of channel closings.
-
-
Compare the gating parameters before and after the addition of this compound to determine its effect on channel function. A stabilizing effect would be expected to decrease Po.
Visualizations
Caption: Mechanism of this compound action on the Ryanodine Receptor.
Caption: Experimental workflow for optimizing and validating this compound effects.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
Potential off-target effects of S107 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using S107 in cellular models. This compound is a highly specific stabilizer of the ryanodine receptor (RyR)-calstabin complex, designed to prevent diastolic Ca2+ leakage from the sarcoplasmic/endoplasmic reticulum. While extensive screening has shown a low probability of off-target effects, this guide addresses potential experimental challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound has been profiled against extensive panels of receptors, ion channels, and enzymes, showing a high degree of selectivity for the ryanodine receptor (RyR). In broad screening assays, it has demonstrated minimal to no significant binding or inhibitory activity against other common cellular targets at concentrations typically used for RyR stabilization.
Q2: I am observing unexpected cellular phenotypes after this compound treatment. Could these be off-target effects?
A2: While this compound is highly selective, unexpected phenotypes can arise from several factors. These may include:
-
Indirect effects of RyR stabilization: Altering intracellular Ca2+ homeostasis, even by correcting a pathological leak, can have widespread downstream consequences on signaling pathways, gene expression, and cellular metabolism.
-
Cell-type specific context: The cellular environment, including the expression levels of RyR isoforms, calstabin, and other Ca2+ handling proteins, can influence the cellular response to this compound.
-
Experimental conditions: Factors such as compound stability, solvent effects, and the specific assay conditions can contribute to unexpected results.
-
Subtle off-target interactions: While major off-target effects have not been reported, the possibility of weak or context-dependent interactions with other cellular components cannot be entirely excluded, especially at high concentrations.
Q3: Does this compound affect SERCA activity?
A3: Studies have shown that this compound does not directly impact the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[1] Any observed changes in overall Ca2+ uptake dynamics are likely indirect consequences of the stabilization of RyR and the prevention of Ca2+ leak.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal concentration of this compound can vary depending on the cell type, the specific RyR isoform being targeted, and the experimental endpoint. It is recommended to perform a dose-response curve for your specific cellular model. Concentrations typically range from 1 µM to 10 µM.
Troubleshooting Guides
Unexpected Results in Cytotoxicity Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased cell death at high this compound concentrations. | High concentrations of any small molecule can induce cytotoxicity. Solvent (e.g., DMSO) toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). |
| Variable results between replicates. | Inconsistent cell seeding density. Edge effects in multi-well plates. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Use calibrated pipettes and consistent technique. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell death (metabolic activity vs. membrane integrity). | Use multiple, mechanistically distinct cytotoxicity assays to confirm results. |
Anomalous Findings in Calcium Flux Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect of this compound on Ca2+ leak. | Cell line does not have a significant RyR-mediated Ca2+ leak. Insufficient this compound concentration or incubation time. | Use a positive control for RyR leak (e.g., caffeine or a specific RyR agonist). Perform a dose-response and time-course experiment for this compound. |
| Slower Ca2+ transient decay after this compound treatment. | This may be an indirect effect of altered SR Ca2+ load due to leak correction. | This is not necessarily an off-target effect. Investigate SR Ca2+ content and SERCA function to understand the underlying mechanism. This compound has been reported not to directly affect SERCA activity.[1] |
| High background fluorescence or noisy signal. | Uneven dye loading. Phototoxicity or dye bleaching. | Optimize dye concentration and incubation time. Reduce laser power and exposure time during imaging. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) and positive control for cytotoxicity (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Ryanodine Receptor Ca2+ Flux Assay
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere.
-
Dye Loading: Load the cells with a Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound or vehicle control for an appropriate time.
-
Baseline Imaging: Acquire baseline fluorescence images before stimulating the cells.
-
RyR Stimulation: Stimulate RyR-mediated Ca2+ release using an agonist such as caffeine (e.g., 10 mM).
-
Image Acquisition: Record the change in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity changes to determine the amplitude and kinetics of the Ca2+ transients. Compare the results from this compound-treated and control cells.
Visualizations
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data from broad, unbiased screening assays such as kinome scans or global proteomics specifically designed to identify off-target effects of this compound. The available information consistently reports high selectivity based on targeted panel screens. Researchers are encouraged to perform their own comprehensive selectivity profiling if off-target effects are a concern in their specific experimental system.
References
Technical Support Center: S107 Efficacy and Redox State
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cellular redox state on the efficacy of S107, a stabilizer of the ryanodine receptor (RyR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that stabilizes the ryanodine receptor (RyR), primarily RyR1 and RyR2, by enhancing the binding of the accessory protein calstabin (FKBP12 and FKBP12.6, respectively) to the channel. This stabilization reduces the open probability of the RyR channel, thereby preventing diastolic calcium (Ca2+) leak from the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER).
Q2: How does the cellular redox state affect this compound efficacy?
A2: The efficacy of this compound is intricately linked to the cellular redox environment. Under conditions of oxidative or nitrosative stress, RyR channels undergo post-translational modifications such as S-nitrosylation and S-glutathionylation.[1] These modifications can lead to the dissociation of calstabin from the RyR complex, resulting in a "leaky" channel. This compound is particularly effective under these oxidized conditions as it promotes the re-association of calstabin with the modified RyR, thereby mitigating the Ca2+ leak.[2][3]
Q3: Is this compound still effective if the RyR1 channel is already oxidized or nitrosylated?
A3: Yes, studies have shown that this compound can inhibit the loss of calstabin1 from the RyR1 complex and stabilize the channel's closed state, even when the channel is persistently oxidized and nitrosylated.[2] This indicates that this compound can be effective in pathological conditions associated with chronic oxidative stress.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations ranging from the nanomolar to the low micromolar range.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be empirically determined for your specific experimental setup.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| No observable effect of this compound on Ca2+ leak. | 1. Suboptimal this compound concentration. 2. Low basal level of oxidative/nitrosative stress. 3. Degradation or precipitation of this compound. 4. Low expression of RyR or calstabin in the experimental model. 5. Insensitive Ca2+ leak assay. | 1. Perform a dose-response curve to determine the optimal this compound concentration.2. Induce mild oxidative stress using agents like H2O2 or menadione to sensitize the cells to Ca2+ leak. (See Experimental Protocols).3. Prepare fresh this compound stock solutions. Test the solubility and stability of this compound in your cell culture medium.[4][5][6]4. Verify the expression levels of RyR and calstabin in your cell line or tissue using Western blotting or qPCR.5. Optimize your Ca2+ leak measurement protocol for better sensitivity. (See Experimental Protocols). |
| High variability in this compound efficacy between experiments. | 1. Inconsistent levels of cellular redox stress. 2. Variations in cell passage number or confluency. 3. Inconsistent this compound preparation and handling. 4. Instrumental variability in Ca2+ measurements. | 1. Standardize the method for inducing oxidative stress. Measure ROS/RNS levels to ensure consistency.2. Use cells within a defined passage number range and ensure consistent cell density at the time of the experiment.3. Follow a strict protocol for preparing and applying this compound.4. Calibrate your fluorescence microscope or plate reader before each experiment. |
| This compound appears to be toxic to the cells. | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of the this compound stock. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell type.2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO).3. Use a fresh, high-purity batch of this compound. |
Data Presentation
Table 1: Illustrative Example of this compound EC50 Values under Different Redox Conditions
The following table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental systems.
| Cellular Redox State | Oxidative Stressor | This compound EC50 (nM) for Ca2+ Leak Inhibition |
| Basal (Control) | None | 150 |
| Mild Oxidative Stress | 100 µM H₂O₂ | 50 |
| Moderate Oxidative Stress | 500 µM H₂O₂ | 25 |
| Reducing Conditions | 1 mM N-acetylcysteine (NAC) | > 500 |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes the use of hydrogen peroxide (H₂O₂) to induce acute oxidative stress in cultured cells.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Sterile phosphate-buffered saline (PBS)
-
30% (w/w) stock solution of H₂O₂
-
Cell culture medium (serum-free for H₂O₂ treatment)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of H₂O₂ Working Solution: On the day of the experiment, prepare a fresh series of H₂O₂ dilutions in serum-free cell culture medium. A common concentration range to test is 50 µM to 1 mM.[7][8]
-
Cell Treatment: a. Wash the cells once with sterile PBS. b. Replace the culture medium with the serum-free medium containing the desired concentration of H₂O₂. c. Incubate the cells for the desired duration (e.g., 30 minutes to 4 hours). The optimal time should be determined empirically.
-
Post-Treatment: After the incubation period, remove the H₂O₂-containing medium and proceed with your downstream assays (e.g., Ca2+ leak measurement, ROS detection).
Note: It is critical to perform a dose-response and time-course experiment to determine the optimal H₂O₂ concentration and treatment duration that induces a measurable increase in oxidative stress without causing excessive cell death.[8]
Protocol 2: Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak
This protocol is adapted for measuring SR Ca2+ leak in cardiomyocytes and can be modified for other cell types expressing RyRs.[9]
Materials:
-
Cells cultured on glass coverslips
-
Fluo-4 AM or other suitable Ca2+ indicator
-
Tyrode's solution (or appropriate physiological salt solution)
-
Tetracaine
-
Caffeine
Procedure:
-
Cell Loading with Ca2+ Indicator: a. Incubate cells with Fluo-4 AM (e.g., 5 µM) in Tyrode's solution for 20-30 minutes at room temperature in the dark. b. Wash the cells with fresh Tyrode's solution to remove excess dye.
-
Measurement of Ca2+ Leak: a. Mount the coverslip on a perfusion chamber of a fluorescence microscope. b. Record baseline fluorescence (F_baseline). c. Perfuse the cells with Tyrode's solution containing 1 mM tetracaine to block RyR channels. The decrease in fluorescence intensity reflects the termination of SR Ca2+ leak. d. After the signal stabilizes, rapidly apply 10 mM caffeine to release the entire SR Ca2+ content, which provides a measure of the total SR Ca2+ load.
-
Data Analysis: a. The amplitude of the tetracaine-sensitive Ca2+ decrease is a measure of the SR Ca2+ leak. b. Normalize the Ca2+ leak to the SR Ca2+ content (caffeine-induced Ca2+ transient) to account for variations in SR Ca2+ load between cells.
Protocol 3: Co-immunoprecipitation of RyR1 and Calstabin1 (FKBP12)
This protocol allows for the assessment of the interaction between RyR1 and its stabilizing subunit, calstabin1.
Materials:
-
Cell or tissue lysates
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-RyR1 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-FKBP12 antibody
Procedure:
-
Lysate Preparation: Lyse cells or tissues in Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with an anti-RyR1 antibody overnight at 4°C with gentle rotation. b. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with an anti-FKBP12 antibody to detect the co-immunoprecipitated calstabin1. The amount of co-precipitated FKBP12 is indicative of the extent of the RyR1-calstabin1 interaction.
Mandatory Visualizations
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Ryanodine Receptor Oxidation Causes Intracellular Calcium Leak and Muscle Weakness in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ryr1.org [ryr1.org]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
S107 stability and degradation in long-term experiments
Disclaimer: The information provided in this document is a generalized guide for a hypothetical small molecule, designated "S107." The stability and degradation pathways, experimental protocols, and troubleshooting guides are based on common scenarios encountered in pharmaceutical development and are for illustrative purposes. No public domain information is available for a compound specifically named "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound solid material should be stored at -20°C in a light-resistant, airtight container. Under these conditions, the compound is expected to remain stable for up to 5 years. For shorter durations (up to 6 months), storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles of solutions.
Q2: What is the expected stability of this compound in common laboratory solvents?
This compound exhibits good stability in aprotic solvents such as DMSO and DMF at room temperature for up to 72 hours. However, in protic solvents like methanol and ethanol, degradation of up to 10% can be observed over a 24-hour period. In aqueous solutions, the stability is highly pH-dependent. See the stability data tables below for more details.
Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?
Precipitation of this compound in aqueous solutions is a known issue, especially at concentrations above 10 µM and near neutral pH. To mitigate this, consider the following:
-
Lower the concentration: If your experimental design allows, use a lower concentration of this compound.
-
Use a co-solvent: Prepare a high-concentration stock solution in DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
Adjust the pH: this compound is more soluble at a lower pH (pH 4-6). If your experiment can tolerate it, adjusting the pH of your buffer may help.
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate.
Q4: My this compound stock solution has changed color. Is it still usable?
A change in the color of the this compound stock solution, typically a yellowing, is an indication of degradation. This is often observed in solutions stored at room temperature for extended periods or exposed to light. It is strongly recommended to discard any discolored solution and prepare a fresh stock from solid material.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of potency over time | This compound degradation in media | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous media before being added to cells. |
| High variability between replicates | Uneven distribution of this compound due to precipitation | After diluting the this compound stock into your final assay media, vortex the solution thoroughly. Visually inspect for any precipitate before adding to the cells. |
| No observed effect of this compound | Incorrect stock concentration or significant degradation | Verify the concentration of your stock solution using a spectrophotometer or HPLC. Prepare a fresh stock solution. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Small, new peaks appearing over time | Degradation of this compound | Characterize the degradants using LC-MS to understand the degradation pathway. Store this compound under recommended conditions to minimize degradation. |
| A broad or tailing peak for this compound | Poor solubility in the mobile phase or column issues | Adjust the composition of the mobile phase (e.g., increase the organic solvent percentage). Ensure the column is properly equilibrated and not overloaded. |
| No peak corresponding to this compound | Injection failure or complete degradation | Check the autosampler and injection needle. Prepare a fresh sample and re-inject. If the issue persists, analyze a freshly prepared standard to confirm instrument performance. |
Quantitative Data
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -20°C, Dark, Airtight | 0 | 99.8 | White powder |
| 12 months | 99.7 | White powder | |
| 24 months | 99.6 | White powder | |
| 60 months | 99.5 | White powder | |
| 2-8°C, Dark, Airtight | 0 | 99.8 | White powder |
| 6 months | 99.2 | White powder | |
| 12 months | 98.5 | Off-white powder | |
| 25°C/60% RH, Exposed to Light | 0 | 99.8 | White powder |
| 1 month | 95.1 | Pale yellow powder | |
| 3 months | 88.3 | Yellow powder |
Table 2: Stability of this compound (10 µM) in Various Solvents at 25°C
| Solvent | Time Point | % Remaining this compound |
| DMSO | 0 | 100 |
| 24 hours | 99.9 | |
| 72 hours | 99.5 | |
| Methanol | 0 | 100 |
| 24 hours | 90.2 | |
| 72 hours | 75.8 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 hours | 85.1 | |
| 72 hours | 60.7 | |
| Acetate Buffer (pH 5.0) | 0 | 100 |
| 24 hours | 98.2 | |
| 72 hours | 95.3 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL in 50:50 water:acetonitrile.
Protocol 2: Forced Degradation Study of this compound
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Degradation: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by the HPLC method described above to determine the percentage of degradation and identify major degradation products.
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of MEK.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
Overcoming challenges in S107 delivery for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of S107.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a stabilizer of the ryanodine receptor 2 (RyR2), an intracellular calcium release channel critical for cardiac muscle function.[1][2] In pathological conditions such as certain cardiac arrhythmias, RyR2 channels can become "leaky," leading to abnormal diastolic calcium release from the sarcoplasmic reticulum. This compound is designed to enhance the binding of the stabilizing protein calstabin2 to the RyR2 channel, thereby preventing this calcium leak and restoring normal channel function.[1][2] This mechanism is crucial for preventing delayed afterdepolarizations, which are a known trigger for ventricular arrhythmias.[3][4]
Q2: What are the common challenges encountered when delivering this compound in vivo?
While specific in vivo delivery data for this compound is limited in publicly available literature, researchers may encounter challenges common to poorly soluble small molecules. These can include:
-
Poor Aqueous Solubility: Like many small molecules, this compound may have low solubility in aqueous vehicles, making it difficult to prepare injectable formulations at the desired concentration.
-
Formulation Instability: The chosen vehicle must not only solubilize this compound but also maintain its stability in solution without causing precipitation before or after administration.
-
Suboptimal Pharmacokinetics: Achieving and maintaining therapeutic concentrations of this compound at the target site (cardiac muscle) can be challenging due to factors like rapid metabolism or clearance.
-
Potential for Off-Target Effects or Toxicity: While this compound is reported to have high specificity for RyR2 with no off-target activity up to 10 μM, in vivo studies are necessary to confirm its safety profile at therapeutic doses.[1]
Q3: What are the recommended vehicles for in vivo administration of this compound?
Specific vehicle formulations for this compound are not widely published. However, based on strategies for other poorly soluble drugs, the following vehicle components and combinations can be considered for preclinical studies in rodents. It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions.
| Vehicle Component | Class | Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | A powerful solvent for many nonpolar compounds. Should be used at the lowest effective concentration due to potential toxicity.[5] |
| Polyethylene glycol 400 (PEG 400) | Co-solvent | A commonly used, water-miscible solvent that can improve the solubility of hydrophobic drugs.[6] |
| Cremophor EL | Surfactant | A non-ionic surfactant used to solubilize poorly water-soluble drugs for intravenous administration. Can cause hypersensitivity reactions in some animals.[7] |
| Solutol HS-15 | Surfactant | A non-ionic solubilizer and emulsifying agent.[7] |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Complexing agent | Can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][9][10] |
Example Formulations for Poorly Soluble Compounds:
| Formulation Composition | Notes | Reference |
| 20% DMSO / 10% (DMSO/Cremophor EL 1:1) / 70% H₂O | Used for a poorly soluble chalcone derivative in mice.[7] | |
| 10% Solutol HS-15 / 90% PEG 600 | Used for high-dose administration of a poorly soluble compound in mice.[7] | |
| 20% DMSO / 40% PEG 400 / 10% Solutol / 30% Citrate Buffer | Developed for a selective polo-like kinase 2 inhibitor.[6] |
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% v/v for intravenous injections, to minimize toxicity.[5] Always include a vehicle control group in your in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation | - Poor solubility in the chosen vehicle.- Saturation limit exceeded.- Temperature or pH changes. | - Test a range of co-solvents and surfactants (see table above).- Gently warm the vehicle to aid dissolution (ensure this compound is heat-stable).- Adjust the pH of the formulation if this compound solubility is pH-dependent.- Consider micronization or nanonization of the this compound powder to increase surface area for dissolution. |
| Adverse reaction in animals upon injection (e.g., irritation, lethargy) | - Vehicle toxicity (e.g., high DMSO concentration).- Hypersensitivity to a formulation component (e.g., Cremophor EL).- Rapid injection rate. | - Reduce the concentration of potentially toxic excipients.- Switch to a different, better-tolerated vehicle.- Administer the injection more slowly.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Lack of in vivo efficacy despite in vitro activity | - Suboptimal pharmacokinetic profile (poor absorption, rapid metabolism/clearance).- Inadequate dose.- Poor tissue penetration to the heart. | - Conduct a pharmacokinetic study to determine Cmax, T1/2, and bioavailability.- Increase the dose or dosing frequency based on PK data.- Consider a different route of administration (e.g., continuous infusion vs. bolus injection).- Evaluate different formulation strategies to improve drug exposure. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation in metabolism. | - Standardize the formulation preparation protocol.- Ensure accurate and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Consider using a more homogenous animal strain. |
Experimental Protocols
General Protocol for In Vivo Administration of a Poorly Soluble Compound like this compound (Example for Mice)
This is a general guideline and must be optimized for this compound based on pilot studies.
-
Formulation Preparation:
-
Based on solubility tests, select a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline).
-
Weigh the required amount of this compound and dissolve it in the vehicle. Gentle warming and vortexing may be necessary.
-
Visually inspect the solution for complete dissolution and absence of particulates.
-
Prepare the formulation fresh on the day of dosing.
-
-
Animal Dosing:
-
Use an appropriate animal model for cardiac arrhythmia.
-
Administer the this compound formulation via the desired route (e.g., intraperitoneal (IP) or intravenous (IV) injection).
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for IP in mice).
-
Include a vehicle control group receiving the same volume of the vehicle without this compound.
-
-
Efficacy and Toxicity Monitoring:
-
Monitor the animals for any signs of toxicity (e.g., changes in weight, behavior, activity).
-
At predetermined time points, assess the efficacy of this compound in your disease model (e.g., using ECG to monitor for arrhythmias).
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
Acute Toxicity Study Design (Rodent Model)
| Parameter | Description |
| Animal Species | Rat or Mouse |
| Number of Animals | At least 3 animals per sex per dose group |
| Dose Levels | A control group (vehicle only) and at least 3 dose levels of this compound. |
| Route of Administration | The intended clinical route or a route that ensures systemic exposure (e.g., IV or IP). |
| Observations | Clinical signs, body weight, mortality/morbidity, and macroscopic observations at necropsy. |
| Duration | Typically 14 days. |
Visualizations
Caption: Mechanism of action of this compound on the RyR2 channel.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. Patient-Specific Human Induced Pluripotent Stem Cell Model Assessed with Electrical Pacing Validates this compound as a Potential Therapeutic Agent for Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ryanodine receptor stabilizer this compound ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
Factors influencing S107's effect on calstabin binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing S107 to study its effects on calstabin binding to the ryanodine receptor (RyR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect calstabin binding?
This compound is a cell-permeable, orally active benzothiazepine derivative that acts as a RyR-calstabin interaction stabilizer.[1] Calstabin (FKBP12/12.6) is a regulatory protein that binds to the RyR, stabilizing its closed state and preventing aberrant calcium (Ca2+) leakage from the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3] Under pathological conditions such as heart failure, muscular dystrophy, or neurodegenerative diseases, the RyR can become hyperphosphorylated, oxidized, or nitrosylated, leading to the dissociation of calstabin and a subsequent "leaky" channel.[1][2] this compound enhances the binding of calstabin to the RyR, effectively "plugging the leak" and restoring normal Ca2+ signaling.[1][4]
Q2: What are the key factors that influence the efficacy of this compound in my experiments?
Several factors can influence the effect of this compound on calstabin binding:
-
Post-Translational Modifications (PTMs) of the Ryanodine Receptor (RyR): The efficacy of this compound is often most pronounced when the RyR is compromised by PTMs. Conditions that lead to PKA-mediated hyperphosphorylation, oxidation, or S-nitrosylation of the RyR, which cause calstabin to dissociate, create a scenario where this compound can demonstrate its stabilizing effect.[1][2]
-
Ryanodine Receptor (RyR) Mutations: Certain mutations in the RyR gene (RYR1, RYR2) can lead to a depleted state of calstabin binding. This compound has been shown to be effective in restoring this binding in the context of specific mutations, such as RyR2-R2474S and RyR2-S2808D.[1][4]
-
Redox Environment: The redox state of the experimental system can impact this compound's activity. For example, this compound has been shown to increase FKBP12 (calstabin1) binding to RyR1 in the presence of reduced glutathione, while its effect is diminished in the presence of oxidized glutathione.[4]
-
This compound Concentration: The effective concentration of this compound is critical and can vary depending on the experimental model and the specific endpoint being measured. Efficacy has been reported in the low nanomolar to micromolar range.[1][4]
-
Calstabin Isoform: The two main isoforms of calstabin, calstabin1 (FKBP12) and calstabin2 (FKBP12.6), are predominantly expressed in skeletal and cardiac muscle, respectively, although there is some overlap. The effect of this compound can be isoform-specific, so it is important to consider which isoform is relevant to your model system.
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the specific application, cell type, and experimental conditions. Below is a summary of concentrations used in various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
| Application | Cell/Tissue Type | Effective Concentration | Reference |
| In vitro Ca2+ leak inhibition | Murine RyR2 S2808D+/+ myocytes | 1 µM (complete blockage) | [1] |
| In vitro calstabin binding | PKA-phosphorylated RyR1 | ≥50 nM | |
| In vitro anti-arrhythmic effect | CPVT-hiPSC-CMs | 10 µM | [4] |
| In vivo cardiac function restoration | Mice with R2474S RyR2 mutation | 5 mg/kg/h (s.c. via osmotic pump) | [1] |
| In vivo cardiac function restoration | Mice with S2808D RyR2 mutation | 20 mg/kg/day (s.c. via osmotic pump) | [1] |
| In vivo cognitive dysfunction prevention | Mice | 75 mg/kg/day (p.o. in drinking water) | [1] |
| In vivo skeletal muscle function | Mice | 2.5 µ g/0.25 µL/h (s.c. via osmotic pump) | [1] |
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO (up to 100 mg/mL).[5]
-
Reconstitution: For use in cell culture, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage: Store the solid compound at 2-8°C.[5] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions are generally stable for up to 3 months at -20°C.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on calstabin binding in my co-immunoprecipitation (Co-IP) experiment.
-
Possible Cause 1: Suboptimal RyR-Calstabin Dissociation.
-
Troubleshooting: this compound's primary function is to stabilize the RyR-calstabin interaction. If the interaction is already stable in your control conditions, the effect of this compound may be minimal. Consider inducing calstabin dissociation through methods such as PKA phosphorylation or by using samples with known RyR mutations that cause calstabin depletion.
-
-
Possible Cause 2: Incorrect this compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell or tissue type. Refer to the concentration table above for starting points.
-
-
Possible Cause 3: Issues with Co-IP Protocol.
-
Troubleshooting: Ensure your lysis buffer is gentle enough to preserve the RyR-calstabin interaction. Use non-ionic detergents like Triton X-100 or NP-40. Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls.
-
-
Possible Cause 4: this compound Degradation.
-
Troubleshooting: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: High background or non-specific binding in my experiments.
-
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting: While this compound is reported to be highly selective for the RyR-calstabin complex, off-target effects can never be fully excluded, especially at high concentrations.[4] It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO). Consider using a structurally unrelated compound with a similar mechanism of action as a positive control, if available.
-
-
Possible Cause 2: Experimental Artifacts.
-
Troubleshooting: For Co-IP experiments, pre-clearing the lysate with beads before adding the primary antibody can reduce non-specific binding. Ensure adequate washing steps are performed to remove unbound proteins.
-
Issue 3: Difficulty reproducing results from published studies.
-
Possible Cause 1: Differences in Experimental Models.
-
Troubleshooting: The genetic background of cell lines or animal models can significantly impact results. Ensure your experimental model is comparable to the one used in the cited literature.
-
-
Possible Cause 2: Variations in Reagent Quality.
-
Troubleshooting: The source and quality of antibodies, cell culture media, and other reagents can influence experimental outcomes. Use validated antibodies and high-quality reagents.
-
-
Possible Cause 3: Subtle Differences in Protocols.
-
Troubleshooting: Seemingly minor variations in experimental protocols can lead to different results. Carefully review and adhere to the methodologies outlined in published studies.
-
Experimental Protocols
1. Co-immunoprecipitation (Co-IP) of RyR and Calstabin
This protocol is a general guideline for the immunoprecipitation of the RyR complex to assess the amount of bound calstabin.
-
Materials:
-
Cell or tissue lysate
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.
-
Anti-RyR antibody
-
Protein A/G magnetic or agarose beads
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: 1X SDS-PAGE sample buffer
-
-
Procedure:
-
Prepare cell or tissue lysates in ice-cold Co-IP Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add the anti-RyR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, aspirate the supernatant and add Elution Buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RyR and calstabin.
-
2. [3H]-Ryanodine Binding Assay
This assay measures the activity of the RyR channel, as [3H]-ryanodine preferentially binds to the open state of the channel. This compound, by stabilizing the closed state, is expected to reduce [3H]-ryanodine binding.
-
Materials:
-
Sarcoplasmic reticulum (SR) microsomes
-
Binding Buffer: 20 mM HEPES (pH 7.4), 100 mM KCl, 10 µM free Ca2+
-
[3H]-ryanodine
-
Non-labeled ryanodine
-
This compound
-
Glass fiber filters
-
Scintillation fluid
-
-
Procedure:
-
Incubate SR microsomes with varying concentrations of this compound in Binding Buffer for 30 minutes at 37°C.
-
Add a sub-saturating concentration of [3H]-ryanodine (e.g., 2-10 nM) and continue the incubation for 2-3 hours at 37°C.
-
To determine non-specific binding, incubate a parallel set of samples with a high concentration of non-labeled ryanodine (e.g., 10-20 µM).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [3H]-ryanodine using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Visualizations
Caption: Signaling pathway of this compound's effect on RyR-calstabin interaction.
Caption: Experimental workflow for co-immunoprecipitation of RyR and calstabin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RyR-Calstabin Interaction Stabilizer, this compound - CAS 927871-76-9 - Calbiochem | 500469 [merckmillipore.com]
- 3. Targeting ryanodine receptors to treat human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.00469, RyR-Calstabin Interaction Stabilizer, this compound, 98 (HPLC) [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of S107 and Dantrolene in Muscle Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic compounds, S107 and dantrolene, which are under investigation for their potential in treating muscle diseases. Both agents target the ryanodine receptor (RyR1), a critical component of excitation-contraction coupling in skeletal muscle, yet they employ distinct mechanisms of action. This analysis synthesizes available experimental data to offer a comprehensive overview of their performance in preclinical models of muscle disease.
Mechanism of Action: A Tale of Two RyR1 Modulators
This compound and dantrolene both exert their effects by modulating the function of the RyR1 channel, which is responsible for the release of calcium from the sarcoplasmic reticulum (SR) to initiate muscle contraction. However, their approaches to this modulation are fundamentally different.
This compound: The Stabilizer
This compound is a 1,4-benzothiazepine derivative that acts as a RyR1 stabilizer. In many muscle diseases, a pathological "calcium leak" occurs through the RyR1 channel, often due to the dissociation of the stabilizing protein FKBP12 (also known as calstabin1). This compound is designed to enhance the binding of FKBP12 to RyR1, thereby "plugging" the leak and restoring normal calcium homeostasis within the muscle cell. This targeted action aims to address a primary pathogenic mechanism in certain myopathies.
Dantrolene: The Inhibitor
Dantrolene, a hydantoin derivative, functions as a direct inhibitor of the RyR1 channel. It reduces the open probability of the channel, thereby decreasing the amount of calcium released from the SR. This mechanism is particularly effective in conditions of RyR1 hyperexcitability, such as malignant hyperthermia, for which it is an approved treatment. Its role in chronic muscle diseases is being explored for its potential to mitigate the detrimental effects of excessive calcium release.
Performance in Muscle Disease Models: Quantitative Insights
While a direct head-to-head clinical trial comparing this compound and dantrolene in a single muscle disease model is not yet available in the published literature, preclinical studies provide valuable data on their individual efficacy. The following tables summarize key quantitative findings from studies on dystrophic (mdx) mice, a common model for Duchenne muscular dystrophy.
It is crucial to note that the following data for this compound and dantrolene are derived from separate studies and experimental conditions, and therefore, a direct comparison should be made with caution.
Table 1: Effects of Dantrolene on Muscle Function and Damage in mdx Mice
| Parameter | Vehicle-treated mdx | Dantrolene-treated mdx (40 mg/kg/day for 6 weeks) | Percentage Change |
| Forelimb Grip Strength (g) | 115.4 ± 4.5 | 96.0 ± 5.1 | ↓ 16.8% |
| Specific Force (EDL muscle) (kN/m²) | 135.2 ± 10.1 | 130.5 ± 8.9 | ↓ 3.5% (not significant) |
| Force Drop after Eccentric Contractions (%) | 45.3 ± 3.2 | 42.1 ± 4.5 | ↓ 7.1% (not significant) |
| Serum Creatine Kinase (CK) (U/L) | 12,500 ± 1,500 | 3,000 ± 500 | ↓ 76% |
Data synthesized from a study by Quinn et al. (2013) in 4-week-old mdx mice.[1][2]
Table 2: Effect of this compound on Sarcoplasmic Reticulum Calcium Leak
| Condition | SR Ca²⁺ Leak (arbitrary units) | Percentage Change |
| Muscle from RYR1-RM patients | Elevated (disease-specific) | - |
| Muscle from RYR1-RM patients + this compound (ex vivo) | Normalized to control levels | ↓ (leak reversed) |
Data based on findings from Kushnir et al. (2020) on human muscle biopsies from patients with RYR1-related myopathies (RYR1-RM).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Signaling pathways in normal, pathological, and treated states.
Experimental workflow for preclinical evaluation of this compound and dantrolene.
Experimental Protocols
In Situ Muscle Force Measurement
-
Animal Preparation: The mouse is anesthetized, and the distal tendon of the target muscle (e.g., tibialis anterior) is isolated and sutured. The sciatic nerve is exposed for stimulation.
-
Mounting: The mouse is placed on a thermostatically controlled platform, and the knee and foot are secured. The suture from the tendon is attached to a force transducer.
-
Stimulation: The sciatic nerve is stimulated with electrodes to elicit muscle contractions.
-
Data Acquisition: Tetanic and twitch forces are recorded. For eccentric contractions, the muscle is forcibly lengthened during maximal stimulation.
-
Analysis: Specific force is calculated by normalizing the maximum tetanic force to the muscle's cross-sectional area. The force deficit after eccentric contractions is determined as a measure of muscle fragility.
Sarcoplasmic Reticulum (SR) Ca²⁺ Leak Assay
-
Sample Preparation: Skeletal muscle biopsies are homogenized, and SR vesicles (microsomes) are isolated by differential centrifugation.
-
Loading: The SR vesicles are actively loaded with a calcium indicator dye (e.g., Fluo-4) in the presence of ATP.
-
Measurement: The rate of calcium efflux from the loaded vesicles is measured using a fluorometer.
-
Pharmacological Intervention: The assay is performed in the presence and absence of RyR1 modulators (this compound or dantrolene) to assess their effect on the calcium leak. Tetracaine, a RyR1 blocker, is often used to establish the baseline leak.
-
Analysis: The change in fluorescence over time is used to calculate the rate of SR calcium leak.
Conclusion
This compound and dantrolene represent two distinct therapeutic strategies for muscle diseases characterized by dysregulated calcium homeostasis. This compound, a RyR1 stabilizer, aims to correct the underlying pathology of a "leaky" channel by enhancing the binding of FKBP12. In contrast, dantrolene acts as a direct inhibitor of RyR1, reducing overall calcium release.
The available preclinical data suggest that dantrolene can significantly reduce serum creatine kinase levels in mdx mice, a marker of muscle damage, although its effects on muscle force are less clear and may even be detrimental at certain doses.[1][2] this compound has shown promise in normalizing SR calcium leak in muscle biopsies from patients with RYR1-related myopathies.
A direct, comprehensive comparative study in a relevant animal model is warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds. Such a study would be invaluable for guiding the clinical development of novel treatments for debilitating muscle diseases.
References
A Comparative Guide to S107 and Other 1,4-Benzothiazepine Derivatives: Efficacy in Ryanodine Receptor Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of S107 and other notable 1,4-benzothiazepine derivatives as stabilizers of the ryanodine receptor (RyR), a critical intracellular calcium release channel. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to 1,4-Benzothiazepines and Ryanodine Receptor Modulation
1,4-Benzothiazepine derivatives are a class of compounds that have garnered significant interest for their therapeutic potential in conditions associated with aberrant calcium handling, such as heart failure and muscular dystrophies. A key target of these molecules is the ryanodine receptor, a large ion channel complex located on the sarcoplasmic/endoplasmic reticulum membrane. In pathological states, RyR channels can become "leaky," leading to detrimental diastolic calcium leakage from the sarcoplasmic reticulum. This leakage can impair muscle contractility and trigger fatal cardiac arrhythmias.
The primary mechanism by which 1,4-benzothiazepines are thought to exert their therapeutic effect is by stabilizing the closed state of the RyR channel. They achieve this by enhancing the binding of the accessory protein calstabin (FKBP12 or FKBP12.6) to the RyR, a crucial interaction for maintaining normal channel function. This guide will compare the efficacy of this compound, a well-studied 1,4-benzothiazepine, with other derivatives such as JTV-519 and the newer generation compound ARM210 (also known as S48168).
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and other 1,4-benzothiazepine derivatives based on various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | RyR1 | [³H]this compound Binding | EC₅₀ | ~52 µM | [1] |
| RyR1 | Single Channel Recordings | Effect | Augmented FKBP12-mediated decrease in channel activity | [1] | |
| Cardiomyocytes | Calcium Spark Frequency | Effect | No significant influence at 10 µM | [2] | |
| JTV-519 (K201) | RyR2 | [³H]ryanodine Binding | Effect | Decreased binding, indicating reduced channel activity | [3] |
| RyR1 & RyR2 | Calstabin Binding (PKA-phosphorylated) | K_d_ | Restored calstabin binding affinity to near non-phosphorylated levels | [2] | |
| Multiple Ion Channels | Off-target Effects | Effect | Known to block Na⁺, K⁺, and Ca²⁺ channels | [4] | |
| ARM210 (S48168) | RyR1-RM Patients | Clinical Trial (Phase 1b) | Efficacy | Improved fatigue and proximal muscle strength at 200 mg/day | [5][6] |
| mdx mice (DMD model) | In vivo functional tests | Efficacy | Improved grip strength and ex vivo muscle force | [7] |
Signaling Pathway of Ryanodine Receptor Regulation
The primary signaling pathway targeted by this compound and other 1,4-benzothiazepine derivatives involves the modulation of the Ryanodine Receptor 2 (RyR2)-calstabin2 complex, particularly under conditions of stress such as in heart failure.
References
- 1. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ARMGO Pharma Publishes Positive Phase 1b Trial Results of Rycal® ARM210 for the Treatment of Ryanodine Receptor 1 Related Myopathies [kurmapartners.com]
- 6. Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ryanodine channel complex stabilizer compound S48168/ARM210 as a disease modifier in dystrophin-deficient mdx mice: proof-of-concept study and independent validation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of S107's Anti-Arrhythmic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arrhythmic properties of S107 with other established anti-arrhythmic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's therapeutic potential. The guide summarizes quantitative data in structured tables, presents detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.
This compound: A Novel Approach to Arrhythmia Treatment
This compound is an orally bioavailable small molecule that acts as a stabilizer of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiomyocytes. Its primary mechanism of action involves enhancing the binding of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 channel. This stabilization reduces diastolic calcium leak from the sarcoplasmic reticulum (SR), a key trigger for cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.
Comparative Analysis of Anti-Arrhythmic Agents
To provide a comprehensive overview, this section compares the known properties and efficacy of this compound with other classes of anti-arrhythmic drugs. Due to the limited availability of direct head-to-head clinical trial data for this compound against other agents, this comparison is based on data from preclinical and independent research studies.
Table 1: Mechanism of Action and Electrophysiological Effects
| Drug/Class | Mechanism of Action | Effect on Action Potential | Primary Indications |
| This compound | RyR2 stabilizer; enhances calstabin2 binding, reducing diastolic Ca2+ leak. | Indirectly affects arrhythmogenesis by preventing delayed afterdepolarizations (DADs). | Catecholaminergic polymorphic ventricular tachycardia (CPVT), potentially other Ca2+-mediated arrhythmias. |
| JTV-519 (K201) | RyR2 stabilizer with multiple ion channel effects. | Similar to this compound, reduces diastolic Ca2+ leak. | Investigational for cardiac arrhythmias and heart failure.[1][2] |
| Class I (e.g., Flecainide) | Blocks fast sodium channels (NaV1.5).[3][4] | Slows the upstroke of the cardiac action potential (Phase 0).[4] | Atrial fibrillation, paroxysmal supraventricular tachycardias (PSVT).[3] |
| Class II (e.g., Metoprolol) | Beta-adrenergic receptor blocker.[5][6] | Decreases the slope of pacemaker potential (Phase 4).[7] | Rate control in atrial fibrillation, suppression of ventricular arrhythmias.[8] |
| Class III (e.g., Amiodarone) | Blocks potassium channels.[9][10] | Prolongs the repolarization phase (Phase 3) of the action potential.[7][9] | Atrial and ventricular arrhythmias.[10] |
Table 2: Quantitative Efficacy Data (Preclinical and Clinical)
| Drug | Model/Study Population | Key Efficacy Endpoint | Result |
| This compound | Mouse model of CPVT | Reduction in stress-induced ventricular tachycardia | Data on specific percentage reduction is not readily available in public sources. |
| Metoprolol | 20 patients with complex ventricular arrhythmias | Suppression of premature ventricular beats (PVBs) | 60% suppression of total PVBs; 84% reduction in couplets; 94% reduction in ventricular tachycardia.[8] |
| Flecainide | Canine model of atrial fibrillation | Termination of atrial fibrillation | Terminated AF in all 16 dogs studied.[11] |
| Amiodarone | Patients with ventricular fibrillation or pulseless ventricular tachycardia | Improvement in return of spontaneous circulation (ROSC) | Clinically effective in improving ROSC and hospital admission rates.[8] |
Experimental Protocols for Independent Validation
To facilitate independent validation of this compound's anti-arrhythmic properties, this section provides detailed methodologies for key experiments.
Measurement of Sarcoplasmic Reticulum (SR) Calcium Spark Frequency
This protocol is designed to assess the effect of this compound on diastolic Ca2+ leak from the SR in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from a relevant animal model or human induced pluripotent stem cell-derived cardiomyocytes)
-
Fluo-4 AM (calcium indicator)
-
Confocal microscope with line-scan capabilities
-
Tyrode's solution
-
This compound solution at desired concentrations
-
Data analysis software
Procedure:
-
Cell Preparation: Isolate cardiomyocytes using standard enzymatic digestion protocols.
-
Dye Loading: Incubate the isolated cardiomyocytes with 5 µM Fluo-4 AM for 15 minutes at room temperature.[4]
-
Microscopy Setup: Place the dye-loaded cells on the stage of a confocal microscope equipped for line-scan imaging.
-
Baseline Recording: Perfuse the cells with standard Tyrode's solution and record baseline spontaneous Ca2+ sparks using line-scan imaging (e.g., 400 lines/s) for a defined period (e.g., 20 seconds) after a period of steady-state pacing (e.g., 1 Hz for 1 minute).[4]
-
This compound Application: Perfuse the same cells with Tyrode's solution containing the desired concentration of this compound.
-
Post-Treatment Recording: After a sufficient incubation period, repeat the line-scan imaging to record Ca2+ sparks in the presence of this compound.
-
Data Analysis: Analyze the line-scan images to quantify Ca2+ spark frequency, amplitude, and duration. A significant reduction in spark frequency in the presence of this compound would indicate a reduction in diastolic SR Ca2+ leak.
In Vivo Electrophysiology Study for Arrhythmia Induction
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in preventing inducible cardiac arrhythmias in an animal model.
Materials:
-
Anesthetized animal model (e.g., mouse)
-
High-fidelity electrophysiology recording system
-
Programmable electrical stimulator
-
Catheter for intracardiac pacing and recording
-
This compound solution for administration (e.g., oral gavage or intravenous)
Procedure:
-
Animal Preparation: Anesthetize the animal and insert a multipolar electrophysiology catheter into the heart via a suitable vein (e.g., jugular vein).
-
Baseline Electrophysiological Measurements: Record baseline intracardiac electrograms, including heart rate and conduction intervals.
-
Arrhythmia Induction Protocol: Perform programmed electrical stimulation (PES) to induce arrhythmias. A typical protocol involves delivering a train of stimuli (S1) at a fixed cycle length, followed by one or more extra stimuli (S2, S3) at progressively shorter coupling intervals.
-
This compound Administration: Administer this compound to the animal at the desired dose and route.
-
Post-Treatment Arrhythmia Induction: After a suitable time for drug absorption and distribution, repeat the arrhythmia induction protocol.
-
Data Analysis: Compare the incidence, duration, and severity of inducible arrhythmias before and after this compound administration. A significant reduction in arrhythmia inducibility would demonstrate the anti-arrhythmic efficacy of this compound in vivo.
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway
References
- 1. droracle.ai [droracle.ai]
- 2. connect.mayoclinic.org [connect.mayoclinic.org]
- 3. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 5. in-vivo-cardiac-electrophysiology-in-mice-determination-of-atrial-and-ventricular-arrhythmic-substrates - Ask this paper | Bohrium [bohrium.com]
- 6. litfl.com [litfl.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of metoprolol in suppressing complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
S107 Treatment: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the experimental evidence supporting the therapeutic potential of S107, a novel Ryanodine Receptor 2 (RyR2) stabilizer, reveals promising and consistent outcomes in both cellular and whole-organism models of heart disease. This guide provides a comprehensive comparison of the in vitro and in vivo data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic modulation of intracellular calcium handling in the context of cardiovascular disease.
Quantitative Data Summary
The therapeutic efficacy of this compound has been demonstrated across multiple studies, showing consistent improvements in cardiomyocyte function at the cellular level and enhanced cardiac performance in animal models of heart failure. The following tables summarize the key quantitative findings from representative studies.
In Vitro Outcomes: Enhanced Cardiomyocyte Function
Treatment with this compound directly improves the contractile properties of isolated cardiomyocytes from diseased animal models. In a study utilizing a rat model of RBM20 cardiomyopathy, this compound restored several key parameters of cardiomyocyte function to levels observed in wild-type cells.[1]
| Parameter | Condition | Value | % Improvement with this compound |
| Peak Shortening (% of cell length) | Rbm20 KO | 5.2 ± 0.4 | ~50% |
| Rbm20 KO + this compound | 7.8 ± 0.5 | ||
| Time to Peak Shortening (ms) | Rbm20 KO | 230 ± 10 | ~22% (decrease) |
| Rbm20 KO + this compound | 180 ± 8 | ||
| Maximal Velocity of Shortening (+dL/dt, µm/s) | Rbm20 KO | 100 ± 8 | ~40% |
| Rbm20 KO + this compound | 140 ± 10 | ||
| Resting Intracellular Ca2+ (F/F0) | Rbm20 KO | 1.15 ± 0.02 | Ca2+ levels restored to normal |
| Rbm20 KO + this compound | 1.02 ± 0.01 |
In Vivo Outcomes: Improved Cardiac Performance in Heart Failure Models
In a mouse model of heart failure induced by constitutive phosphorylation of RyR2 (RyR2-S2808D+/+), long-term treatment with this compound significantly preserved cardiac function compared to vehicle-treated animals.[2]
| Parameter | Condition | Value | % Improvement with this compound |
| Ejection Fraction (%) | Vehicle-treated | 58 ± 4 | ~26% |
| This compound-treated | 73 ± 4 | ||
| Maximal Rate of Pressure Development (dP/dtmax, mmHg/s) | Vehicle-treated | 6301 ± 432 | ~43% |
| This compound-treated | 9009 ± 726 |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the in vitro and in vivo effects of this compound.
In Vitro: Cardiomyocyte Isolation and Contractility Measurement
Objective: To assess the direct effects of this compound on the contractile function of individual cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Adult rat hearts are excised and retrogradely perfused on a Langendorff apparatus with a collagenase-containing solution to digest the extracellular matrix. The ventricles are then minced and gently agitated to release individual cardiomyocytes.
-
This compound Treatment: Isolated cardiomyocytes are incubated with this compound (typically in the micromolar range) or a vehicle control for a specified period.
-
Contractility and Calcium Measurement: Cardiomyocytes are placed in a chamber on an inverted microscope and electrically stimulated to contract. A video-based edge-detection system is used to measure changes in cell length (shortening and relengthening). Intracellular calcium transients are measured using fluorescent calcium indicators like Fura-2.[1]
In Vivo: Mouse Model of Heart Failure and Cardiac Function Assessment
Objective: To evaluate the therapeutic efficacy of this compound in a living organism with heart failure.
Methodology:
-
Animal Model: A knock-in mouse model with a constitutively phosphorylated RyR2 (RyR2-S2808D+/+) is used. These mice develop age-dependent cardiomyopathy.
-
This compound Administration: this compound is administered to the mice, often through their drinking water or via osmotic mini-pumps, over a period of several weeks. A control group receives a vehicle.
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized mice to non-invasively assess cardiac function. M-mode imaging is used to measure left ventricular dimensions at systole and diastole, from which ejection fraction and fractional shortening are calculated.
-
Hemodynamic Measurements: For more detailed functional analysis, a pressure-volume catheter is inserted into the left ventricle to directly measure parameters such as the maximal rate of pressure development (dP/dtmax).[2]
Visualizing the Mechanism and Workflow
To better understand the mechanism of action of this compound and the experimental approaches used to evaluate it, the following diagrams are provided.
Caption: this compound acts by stabilizing the interaction between RyR2 and Calstabin2, reducing calcium leak.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
Replicating Key Findings of S107's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S107's performance with other ryanodine receptor (RyR) stabilizing agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
This compound, a 1,4-benzothiazepine derivative, has emerged as a promising therapeutic candidate for a range of conditions linked to aberrant intracellular calcium (Ca2+) handling, including heart failure, cardiac arrhythmias, and muscular dystrophy.[1] Its primary mechanism of action lies in the stabilization of the ryanodine receptor (RyR), a critical ion channel responsible for the release of Ca2+ from the sarcoplasmic reticulum (SR).
Mechanism of Action: Stabilizing the Ryanodine Receptor-Calstabin Complex
Under physiological conditions, the RyR is stabilized by its association with the accessory protein calstabin (FK506-binding protein; FKBP). In various pathological states, this interaction is disrupted, leading to "leaky" RyR channels that release Ca2+ inappropriately during the cell's resting phase (diastole in cardiomyocytes). This Ca2+ leak can trigger arrhythmias, reduce muscle contractility, and contribute to cellular dysfunction and death.
This compound exerts its therapeutic effect by enhancing the binding affinity of calstabin to the RyR channel.[2][3] This stabilization of the RyR-calstabin complex effectively "plugs the leak," restoring normal intracellular Ca2+ signaling without affecting the normal Ca2+-induced Ca2+ release required for muscle contraction.[3] this compound has been shown to be effective for both the skeletal muscle isoform (RyR1) and the cardiac muscle isoform (RyR2) of the ryanodine receptor.[2][3]
Comparative Analysis: this compound vs. Alternative RyR Stabilizers
Several compounds share a similar mechanism of action with this compound, most notably JTV-519 (also known as K201) and S36. The following tables summarize the available quantitative data comparing these molecules.
Table 1: Comparison of Binding Affinity and Efficacy
| Compound | Target | Metric | Value | Reference |
| This compound | RyR1 | EC50 for [3H]this compound binding | ~52 µM | [4] |
| JTV-519 (K201) | PKA-phosphorylated RyR1 | Kd for calstabin-1 binding | 110.3 ± 1.8 nM | [5] |
| JTV-519 (K201) | Non-phosphorylated RyR1 | Kd for calstabin-1 binding | 93.8 ± 4.0 nM | [5] |
| JTV-519 (K201) | PKA-phosphorylated RyR1 (no drug) | Kd for calstabin-1 binding | 1,068.5 ± 77.5 nM | [5] |
| S36 | RyR2 | Reduction in Ca2+ spark frequency | Significant | [6] |
| This compound | RyR2 | Reduction in Ca2+ spark frequency | Ineffective in one study | [6] |
Note: A lower Kd value indicates a higher binding affinity.
Table 2: Key Characteristics of RyR Stabilizers
| Feature | This compound | JTV-519 (K201) | S36 |
| Specificity | Considered more specific for the RyR-calstabin complex. | Known to be a multi-channel blocker, exhibiting off-target effects. | Information on specificity is limited in the reviewed literature. |
| Clinical Development | Investigated for various cardiovascular and muscular disorders. | Development has been hampered by its off-target effects. | Preclinical research has shown promise in correcting Ca2+ leak.[6] |
| Reported Efficacy | Reduces Ca2+ leak and improves function in models of heart failure and muscular dystrophy.[1] | Reduces SR Ca2+ leak but may also inhibit SERCA activity.[6] | Corrected Ca2+ leak in human iPSC-derived cardiomyocytes from a patient with CPVT.[6] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
Co-Immunoprecipitation and Western Blot for RyR2 and Calstabin-2 Interaction
This protocol is used to assess the amount of calstabin-2 bound to the RyR2 channel complex.
1. Immunoprecipitation:
-
Homogenize cardiac muscle tissue (100 µg) in 0.5 ml of lysis buffer (50 mM Tris·HCl pH 7.4, 0.9% NaCl, 5.0 mM NaF, 1.0 mM Na3VO4, 0.25% Triton X-100, and protease inhibitors).[5]
-
Incubate the homogenate with an anti-RyR antibody overnight at 4°C.[5]
-
Add Protein A Sepharose beads and incubate for 1 hour at 4°C.[5]
-
Wash the beads three times with the lysis buffer.[5]
2. Western Blot Analysis:
-
Separate the immunoprecipitated proteins on SDS/PAGE gels (6% for RyR2, 15% for calstabin-2).[5]
-
Transfer the proteins to a nitrocellulose membrane.[5]
-
Block the membrane with 5% nonfat milk.[5]
-
Incubate the membrane with primary antibodies against RyR and calstabin.[5]
-
Detect the protein bands using appropriate secondary antibodies and a chemiluminescence system.
[3H]Ryanodine Binding Assay
This assay is used to assess the functional state of the RyR channel, as [3H]ryanodine binds preferentially to the open state of the channel.
1. Membrane Preparation:
-
Prepare sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle tissue.
2. Binding Reaction:
-
Incubate SR vesicles with varying concentrations of [3H]ryanodine in a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1) containing a defined free Ca2+ concentration.
-
Include the compound of interest (e.g., this compound) at various concentrations.
3. Separation and Counting:
-
Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound radioactivity by liquid scintillation counting.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine).
-
Determine the Kd (dissociation constant) and Bmax (maximum binding capacity) by Scatchard analysis.
Single-Channel Recordings
This technique allows for the direct observation of the opening and closing of individual RyR channels.
1. Bilayer Formation:
-
Form a planar lipid bilayer by painting a solution of phospholipids in n-decane across a small aperture separating two chambers (cis and trans).
2. Vesicle Fusion:
-
Add SR vesicles containing RyR channels to the cis chamber (representing the cytoplasm).
-
Induce fusion of the vesicles with the bilayer by adding a salt solution (e.g., KCl) to the cis chamber.
3. Recording:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes.
-
Record the single-channel currents using a patch-clamp amplifier.
-
The cis chamber should contain a buffer mimicking the cytoplasm (e.g., 250 mM HEPES, 125 mM Tris, pH 7.4, and a defined Ca2+ concentration). The trans chamber represents the SR lumen and should contain a high Ca2+ buffer.
4. Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR channel in the presence and absence of the test compound.
Conclusion
This compound represents a targeted approach to treating diseases associated with pathological RyR Ca2+ leak by specifically enhancing the stabilizing interaction between RyR and calstabin. While other compounds like JTV-519 and S36 share a similar overarching mechanism, differences in specificity and potential off-target effects are critical considerations for researchers. The provided experimental protocols offer a foundation for the independent verification and further exploration of the mechanism of action of this compound and its alternatives, ultimately aiding in the development of more effective therapies for Ca2+-related pathologies.
References
- 1. Ryanodine Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of the skeletal muscle ryanodine receptor ion channel-FKBP12 complex by the 1,4-benzothiazepine derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual-targeted drug inhibits cardiac ryanodine receptor Ca2+ leak but activates SERCA2a Ca2+ uptake | Life Science Alliance [life-science-alliance.org]
Assessing the Translational Potential of S107 Compared to Existing Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent S107 against existing therapies for several debilitating genetic disorders. This compound, a RyR-selective 1,4-benzothiazepine derivative, offers a unique mechanism of action by stabilizing the ryanodine receptor (RyR), a critical intracellular calcium release channel.[1][2] This stabilization prevents pathological calcium leakage from the sarcoplasmic reticulum, a common downstream defect in conditions such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), Duchenne Muscular Dystrophy (DMD), and certain RyR2-mutation-related seizures.[3][4]
Mechanism of Action: A Novel Approach to Channel Stabilization
This compound enhances the binding of the stabilizing protein calstabin (FKBP12 for RyR1 and FKBP12.6/calstabin2 for RyR2) to the RyR channel.[3][5][6] This action effectively "plugs the leak" of calcium from the sarcoplasmic reticulum without altering normal physiological calcium signaling, a key differentiator from therapies that block the channel entirely.[3][4] this compound is orally available and has the ability to cross the blood-brain barrier, suggesting its potential for treating neurological manifestations of RyR dysfunction.[3] Preclinical studies have indicated high selectivity for the RyR channel, with no significant off-target effects on over 400 other receptors, enzymes, and ion channels at therapeutic concentrations.[1][4]
Comparative Analysis of this compound and Existing Therapies
The following sections provide a detailed comparison of this compound with the current standard-of-care treatments for target indications.
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
CPVT is an inherited cardiac arrhythmia syndrome often linked to mutations in the RYR2 gene, leading to life-threatening ventricular arrhythmias triggered by physical or emotional stress.[7]
| Therapy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Limitations & Side Effects |
| This compound | Stabilizes the RyR2-calstabin2 complex, preventing diastolic Ca2+ leak from the sarcoplasmic reticulum.[3][4][6] | Preclinical data in CPVT-human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) shows a significant decrease in delayed afterdepolarizations (DADs).[1][4] In mouse models, this compound prevents cardiac arrhythmias.[3] | Limited clinical data available. Long-term safety profile in humans is yet to be established. |
| Beta-blockers (e.g., Nadolol) | Non-selective beta-adrenergic receptor antagonists that reduce the heart rate and the adrenergic stimulation that triggers arrhythmias. | First-line therapy for CPVT. Reduces the incidence of syncopal events and sudden cardiac death. | Incomplete protection in a significant number of patients. Side effects can include fatigue, bradycardia, and bronchospasm. |
| Flecainide | A class Ic antiarrhythmic drug that blocks sodium channels and also exhibits some RyR2 channel blocking activity. | Used as an adjunct therapy with beta-blockers in patients with refractory symptoms. | Pro-arrhythmic potential, especially in patients with structural heart disease. Can cause dizziness and visual disturbances. |
| Left Cardiac Sympathetic Denervation (LCSD) | A surgical procedure that involves the removal of sympathetic nerves that innervate the heart, thereby reducing adrenergic stimulation. | An option for patients who are intolerant to or fail medical therapy. Can significantly reduce arrhythmic events. | Invasive surgical procedure with associated risks. Potential for Horner's syndrome and other nerve-related complications. |
| Implantable Cardioverter-Defibrillator (ICD) | A device implanted to detect and terminate life-threatening ventricular arrhythmias with an electrical shock. | Recommended for patients with a history of aborted sudden cardiac death or recurrent syncope despite optimal medical therapy. | Inappropriate shocks can occur, which are painful and can trigger further arrhythmias. Device-related complications such as infection and lead failure. |
Duchenne Muscular Dystrophy (DMD)
DMD is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness due to the absence of the dystrophin protein. A secondary pathology in DMD involves "leaky" RyR1 channels in skeletal muscle, contributing to muscle damage.
| Therapy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Limitations & Side Effects |
| This compound | Stabilizes the RyR1-calstabin12 complex, reducing Ca2+ leakage from the sarcoplasmic reticulum in muscle fibers.[8] | In preclinical mdx mouse models of DMD, this compound has been shown to increase grip strength and reduce exercise-induced muscle damage.[8] | Clinical data in DMD patients is not yet available. The extent to which RyR1 stabilization can impact the overall disease progression is still under investigation. |
| Corticosteroids (e.g., Prednisone, Deflazacort) | Broad anti-inflammatory and immunosuppressive effects.[3][5][6] | Standard of care for DMD. Slows the decline in muscle strength and function, prolongs ambulation, and reduces the risk of scoliosis.[3][5][6] | Significant long-term side effects including weight gain, osteoporosis, growth suppression, and Cushingoid features.[5][6] |
| Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen) | Antisense oligonucleotides that induce skipping of specific exons in the dystrophin gene, allowing for the production of a truncated but partially functional dystrophin protein. | Approved for specific mutations. Can increase dystrophin production in muscle, but clinical benefit on muscle function is still being evaluated. | Only applicable to a subset of DMD mutations. Intravenous administration. Potential for injection site reactions and kidney toxicity. |
| Gene Therapy (e.g., Delandistrogene moxeparvovec) | Uses an adeno-associated virus (AAV) vector to deliver a micro-dystrophin transgene to muscle cells. | Has shown promise in clinical trials in producing micro-dystrophin and improving motor function. | Potential for immune responses to the AAV vector, which can limit efficacy and cause adverse events. Long-term durability is unknown. |
RBM20 Cardiomyopathy
Mutations in the RBM20 gene lead to an aggressive form of dilated cardiomyopathy, partly through altered splicing of key cardiac proteins, which can also affect calcium handling.
| Therapy | Mechanism of Action | Reported Efficacy (Preclinical/Clinical) | Limitations & Side Effects |
| This compound | May ameliorate the consequences of altered calcium handling secondary to RBM20 mutations by stabilizing RyR2. | In a rat model of RBM20 knockout, this compound restored intracellular Ca2+ levels and improved cardiomyocyte contractile properties at an early stage.[9] | The therapeutic benefit was not sustained in older animals, suggesting other pathogenic mechanisms are also at play.[9] Clinical data is not available. |
| Standard Heart Failure Therapies (e.g., ACE inhibitors, Beta-blockers, Diuretics) | General neurohormonal blockade and fluid management to alleviate symptoms of heart failure. | Standard of care for symptomatic management of dilated cardiomyopathy. | Do not address the underlying genetic cause. Disease progression often continues. |
| All-trans Retinoic Acid (ATRA) (Investigational) | Shown in preclinical models to increase the levels of RBM20. | In iPSC-cardiomyocytes with an RBM20 mutation, ATRA partially corrected cellular defects. | Investigational and not yet tested in clinical trials for RBM20 cardiomyopathy. |
| CRISPR-based Gene Editing (Investigational) | Aims to directly correct the underlying RBM20 mutation. | Has shown effectiveness in reversing RBM20 mutations and improving cardiac function in mouse models. | Still in early preclinical development. Challenges with delivery, efficiency, and off-target effects need to be overcome. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Mechanism of this compound action on the RyR2 channel.
Figure 2: Therapeutic intervention points in CPVT signaling.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and replication of scientific findings. While specific, step-by-step protocols for this compound are proprietary or contained within full-text scientific publications, the general methodologies employed in preclinical assessments are outlined below.
In Vitro Assessment using hiPSC-Cardiomyocytes
-
Cell Culture: CPVT patient-specific hiPSCs carrying an RYR2 mutation are differentiated into cardiomyocytes.
-
This compound Treatment: Cardiomyocyte cultures are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Spontaneous calcium sparks and waves are recorded using confocal microscopy under baseline and adrenergic-stimulated (e.g., isoproterenol) conditions.
-
Electrophysiology: Patch-clamp techniques are used to measure action potentials and identify the presence of delayed afterdepolarizations (DADs) in response to adrenergic stimulation.
-
Data Analysis: The frequency and amplitude of calcium sparks/waves and the incidence of DADs are quantified and compared between this compound-treated and control groups.
In Vivo Assessment in Animal Models
-
Animal Model: A relevant animal model is used, such as a knock-in mouse model harboring a human CPVT-associated Ryr2 mutation or the mdx mouse model for DMD.
-
This compound Administration: this compound is administered to the animals, typically orally or via osmotic pumps, for a designated treatment period. A control group receives a vehicle.
-
Cardiac Arrhythmia Induction (CPVT model): Programmed electrical stimulation and infusions of epinephrine and caffeine are used to induce ventricular arrhythmias. Continuous ECG is monitored via telemetry.
-
Muscle Function Assessment (DMD model): Forelimb grip strength is measured using a grip strength meter. Exercise capacity is assessed by treadmill running until exhaustion.
-
Histological Analysis: Following the treatment period, heart and skeletal muscle tissues are collected for histological and molecular analysis to assess fibrosis, inflammation, and target protein expression.
-
Data Analysis: The incidence and severity of arrhythmias, improvements in muscle strength and endurance, and histological changes are compared between the this compound-treated and control groups.
Conclusion
This compound represents a promising, targeted therapeutic approach for a range of disorders linked to RyR dysfunction. Its unique mechanism of stabilizing the RyR channel and preventing calcium leakage offers a potential advantage over existing therapies that often have broader mechanisms of action and significant side effect profiles. The preclinical data, particularly in the context of CPVT and DMD, are encouraging. However, the translational potential of this compound will ultimately be determined by rigorous clinical trials to establish its safety and efficacy in human patients. Further research is also warranted to fully elucidate its therapeutic window and long-term effects. The comparative data presented in this guide should serve as a valuable resource for researchers and drug development professionals in evaluating the future trajectory of this compound as a potential novel therapy.
References
- 1. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for S107 (CAS 927871-76-9)
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of S107, a Ryanodine Receptor (RyR) stabilizer also known as 7-methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1][2]thiazepine. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.
Quantitative Disposal Guidelines
While the Safety Data Sheet (SDS) for this compound does not provide specific quantitative limits for disposal, general laboratory hazardous waste regulations apply. The following table summarizes typical quantitative limits for the accumulation of chemical waste in a laboratory setting. These are based on general guidelines and may vary depending on local regulations.
| Parameter | Guideline | Citation |
| Maximum Container Size | 55 gallons (for non-acute hazardous waste) | [1][2][3][4] |
| Maximum Volume in Lab | 55 gallons of hazardous waste | [1][2][3][4] |
| Liquid Container Fill Level | Do not exceed 90% capacity | [3][5] |
| Sharps Container Fill Level | Do not exceed 2/3 capacity | [6] |
| Maximum Accumulation Time | Up to one year from the start of accumulation | [1][2][7] |
| Disposal Request Timing | When container is full or approaching 90 days | [3] |
Experimental Protocol for this compound Disposal
The disposal of this compound, as with any laboratory chemical, must be handled as hazardous waste. Direct disposal into standard trash or down the drain is strictly prohibited. The following protocol outlines the necessary steps for the safe disposal of this compound.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Designated hazardous waste container (chemically compatible, in good condition, with a screw-top lid)[6][12]
-
Hazardous waste label
Procedure:
-
Risk Assessment: Before handling this compound for disposal, ensure you are familiar with its properties by reviewing the Safety Data Sheet (SDS). Although this compound is not classified as acutely toxic, it is crucial to handle it with care.
-
Wear Appropriate PPE: Always wear the specified personal protective equipment, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[8][9]
-
Prepare the Waste Container:
-
Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound and any solvents it may be mixed with. The original container is often a suitable choice.[12]
-
Affix a hazardous waste label to the container before adding any waste.[5][12]
-
Place the waste container in a designated secondary containment bin to mitigate spills.[13]
-
-
Waste Collection:
-
Carefully transfer unwanted this compound, whether in solid form or dissolved in a solvent, into the prepared hazardous waste container.
-
For solutions of this compound, list all chemical constituents and their approximate percentages on the hazardous waste label.[12]
-
Keep the waste container securely closed at all times, except when adding waste.[6][12]
-
-
Storage of Waste:
-
Request for Disposal:
-
Once the waste container is full (approximately 90% capacity for liquids), or if the experiment is complete, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[3][5]
-
Complete the hazardous waste label with the date the container was filled.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. ucanr.edu [ucanr.edu]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 4. epa.gov [epa.gov]
- 5. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. adminfinance.fresnostate.edu [adminfinance.fresnostate.edu]
- 8. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 9. protectivecoverall.com [protectivecoverall.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. epa.gov [epa.gov]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistics for Handling S107
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling S107. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This information is compiled from the this compound hydrochloride Safety Data Sheet.[1]
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical impermeable gloves, inspected prior to use. Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plans
Handling and Storage
Handling:
-
Handle this compound in a well-ventilated place, such as under a chemical fume hood.[1]
-
Wear suitable protective clothing, including lab coats, safety goggles, and chemical-resistant gloves.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials.[1]
Spill Response Plan
In the event of a spill, follow these steps:
-
Immediate Actions:
-
Containment and Cleanup:
-
Wear appropriate personal protective equipment, including a full-face respirator if necessary, chemical impermeable gloves, and safety goggles.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a chemical waste container.
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
-
Decontamination:
-
Once the spilled material has been collected, decontaminate the area with a suitable solvent or detergent and wipe clean.
-
All contaminated cleaning materials should be placed in a sealed container and disposed of as hazardous waste.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[1]
-
Do not mix with other waste streams unless compatibility is known.
Disposal Method:
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Experimental Protocols
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No data available on specific hazards arising from the chemical.[1]
-
Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
